molecular formula C11H14N2O2 B7979975 1-(Pyridin-3-yl)piperidine-2-carboxylic acid

1-(Pyridin-3-yl)piperidine-2-carboxylic acid

Numéro de catalogue: B7979975
Poids moléculaire: 206.24 g/mol
Clé InChI: SYXIBOFYUSDGOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(Pyridin-3-yl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-3-yl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-pyridin-3-ylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-1-2-7-13(10)9-4-3-6-12-8-9/h3-4,6,8,10H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIBOFYUSDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Pyridin-3-yl)piperidine-2-carboxylic Acid: Structural Rationale, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for overcoming entropic barriers in drug-target binding. 1-(Pyridin-3-yl)piperidine-2-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative that merges the dihedral angle constraints of a pipecolic acid core with the electronic and hydrogen-bonding properties of a 3-pyridyl moiety. This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its synthetic methodologies, its physicochemical profile, and its utility in fragment-based drug discovery (FBDD).

Physicochemical Profiling and Structural Rationale

The architectural design of 1-(pyridin-3-yl)piperidine-2-carboxylic acid is highly deliberate. By substituting the N1 position of piperidine-2-carboxylic acid (pipecolic acid) with a 3-pyridyl group, medicinal chemists achieve two critical structural modifications:

  • Conformational Restriction : The pipecolic acid ring acts as a rigid proline surrogate. When incorporated into peptidomimetics, it locks the

    
     and 
    
    
    
    dihedral angles, effectively forcing the molecule into a
    
    
    -turn conformation. This reduces the entropic penalty upon binding to target proteins.
  • Electronic Modulation : The 3-pyridyl group fundamentally alters the basicity of the piperidine nitrogen. Due to the inductive electron-withdrawing nature of the pyridine ring, the lone pair on the piperidine nitrogen is less available for protonation compared to an alkyl-substituted piperidine. Furthermore, the pyridine nitrogen provides a highly directional hydrogen-bond acceptor vector, which is a privileged pharmacophore for targets like Nicotinic Acetylcholine Receptors (nAChRs)[1].

Quantitative Data Summary
ParameterValuePharmacological Significance
Molecular Formula C₁₁H₁₄N₂O₂Core scaffold composition.
Molecular Weight 206.24 g/mol Highly ligand-efficient; leaves ample molecular weight budget for further functionalization in FBDD.
LogP (Estimated) 0.8 - 1.2Optimal lipophilic efficiency for crossing lipid bilayers while maintaining aqueous solubility.
Topological Polar Surface Area 52.5 ŲWell within the < 90 Ų threshold required for blood-brain barrier (BBB) penetration.
Stereocenters 1 (C2 position)Allows for stereospecific target engagement (e.g., the (S)-enantiomer is critical for FKBP binding).
pKa (Carboxylic Acid) ~2.2Ensures the compound is ionized at physiological pH, aiding in strong electrostatic interactions within basic binding pockets.

Synthetic Methodologies: Overcoming N-Arylation Challenges

The Causality of Catalyst Selection

A common pitfall in synthesizing N-aryl cyclic amines is attempting a direct Nucleophilic Aromatic Substitution (SₙAr). However, SₙAr is thermodynamically unfavorable for 3-halopyridines. Unlike the 2- or 4-positions, an attack at the 3-position generates a Meisenheimer intermediate where the negative charge cannot be stabilized by delocalization onto the electronegative pyridine nitrogen.

Consequently, transition-metal catalysis is mandatory. A[2] is the optimal choice. Furthermore, attempting this coupling directly on the free carboxylic acid often results in palladium coordination and catalyst poisoning. To circumvent this, the protocol utilizes as a masked intermediate, which is subsequently hydrolyzed to the target acid.

Self-Validating Experimental Protocol

Step 1: Buchwald-Hartwig N-Arylation

  • Objective : Form the C-N bond between piperidine-2-carbonitrile and 3-bromopyridine.

  • Procedure :

    • Charge a flame-dried Schlenk flask with piperidine-2-carbonitrile (1.0 eq), 3-bromopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with N₂ (repeat 3x) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

    • Add anhydrous toluene to achieve a 0.2 M concentration and heat the mixture to 100 °C for 12 hours.

    • Validation : Monitor via TLC or LC-MS. The disappearance of the 3-bromopyridine peak and the emergence of the product mass (

      
      ) confirms successful reductive elimination.
      
    • Cool to room temperature, filter through a Celite pad to remove palladium black and salts, and purify via flash chromatography.

Step 2: Acidic Hydrolysis of the Nitrile

  • Objective : Unmask the carboxylic acid. Acidic conditions are chosen over basic conditions (NaOH/H₂O₂) to prevent the reaction from stalling at the primary amide stage. Acid protonates the leaving ammonia, driving the equilibrium irreversibly toward the carboxylic acid.

  • Procedure :

    • Dissolve the purified 1-(pyridin-3-yl)piperidine-2-carbonitrile in 6M HCl (10 mL/mmol).

    • Reflux the solution at 105 °C for 16 hours.

    • Validation : LC-MS monitoring will initially show the transient formation of the primary amide (

      
      ), which will gradually convert to the target carboxylic acid (
      
      
      
      ).
    • Lyophilize the solvent to afford 1-(pyridin-3-yl)piperidine-2-carboxylic acid quantitatively as the hydrochloride salt.

Workflow A Piperidine-2-carbonitrile C Pd2(dba)3 / XPhos (Oxidative Addition) A->C B 3-Bromopyridine B->C D 1-(Pyridin-3-yl)piperidine -2-carbonitrile C->D Reductive Elimination E 6M HCl, Reflux (Nitrile Hydrolysis) D->E F 1-(Pyridin-3-yl)piperidine -2-carboxylic acid E->F

Pd-catalyzed Buchwald-Hartwig N-arylation and hydrolysis synthetic workflow.

Pharmacological Applications and Target Engagement

The unique structural topology of 1-(pyridin-3-yl)piperidine-2-carboxylic acid makes it a highly valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

  • FK506-Binding Protein (FKBP) Inhibitors : The pipecolic acid moiety is a known pharmacophore for binding to the peptidyl-prolyl cis-trans isomerase domain of FKBPs. The addition of the 3-pyridyl group allows for extended

    
     stacking or hydrogen bonding with adjacent tyrosine or tryptophan residues in the binding pocket.
    
  • CNS Therapeutics : Because the compound maintains a low molecular weight and an optimal TPSA, it is an excellent starting point for Central Nervous System (CNS) drug development. The 3-pyridyl motif is frequently utilized to target

    
     and 
    
    
    
    nAChRs, which are implicated in cognitive disorders and neurodegeneration.

Mechanism Cpd 1-(Pyridin-3-yl)piperidine-2-carboxylic acid Zwitterionic Scaffold Core Pipecolic Acid Core Phi/Psi Angle Restriction Cpd->Core Subst 3-Pyridyl Moiety H-Bond Acceptor & Pi-Stacking Cpd->Subst Target Target Protein Pocket e.g., nAChR or FKBP Core->Target Conformation Lock Subst->Target Electronic Interaction Effect Pharmacological Efficacy High-Affinity Binding Target->Effect

Structural rationale and pharmacodynamic targeting of the constrained scaffold.

References

  • Khader, et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage" Beilstein Journal of Organic Chemistry, 2019. Available at:[Link]

  • National Center for Biotechnology Information. "Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate | CID 71721211 - PubChem" PubChem. Available at:[Link]

Sources

N-(3-Pyridyl)pipecolic Acid: Structural Rationale, Synthesis, and Applications in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores is as critical as their electronic properties. N-(3-Pyridyl)pipecolic acid (1-(pyridin-3-yl)piperidine-2-carboxylic acid) has emerged as a high-value, conformationally restricted building block in modern drug discovery. By fusing the rigid, sp³-rich core of pipecolic acid with the sp²-hybridized, electron-deficient 3-pyridyl system, this molecule provides a unique vector for hydrogen bonding, metal coordination, and precise control over amide bond cis-trans isomerization [1].

This technical guide elucidates the physicochemical properties, structural rationale, and validated synthetic protocols for incorporating N-(3-Pyridyl)pipecolic acid into complex peptidomimetics and small-molecule inhibitors.

Physicochemical Profiling & Structural Rationale

Pipecolic acid, a higher homologue of proline, is a privileged scaffold known for stabilizing specific secondary structures in peptides. When the piperidine nitrogen is arylated with a 3-pyridyl group, the molecule undergoes significant electronic and conformational shifts.

The Causality of the 3-Pyridyl Modification
  • Modulation of Basicity: Unsubstituted pipecolic acid has a highly basic secondary amine. Arylation with a 3-pyridyl group converts this into an aniline-like nitrogen, drastically reducing its basicity while introducing a new, weakly basic center (the pyridine nitrogen, pKa ~5.2). This prevents non-specific electrostatic interactions and improves membrane permeability.

  • Conformational Locking: The steric bulk of the pyridine ring adjacent to the alpha-carboxylate forces the downstream amide bond into a predictable cis/trans equilibrium, a critical factor when designing inhibitors for isomerase enzymes like FK506-binding proteins (FKBPs).

  • Targeted Interactions: The pyridine nitrogen acts as a directional hydrogen-bond acceptor. In the solvent-exposed regions of protein binding pockets, it can interact with ordered water molecules or directly coordinate with active-site residues.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(pyridin-3-yl)piperidine-2-carboxylic acid
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline solid
LogP (Predicted) 1.2 – 1.5 (pH dependent)
Topological Polar Surface Area (TPSA) ~50.2 Ų
Key Structural Features Chiral center at C2; sp³-sp² N-C bond

Applications in Target-Directed Drug Discovery

The utility of pipecolic acid derivatives is exceptionally well-documented in the development of inhibitors for targets requiring precise spatial geometries.

  • FKBP51/52 Antagonists: The FK506-binding protein 51 (FKBP51) is a critical regulator of stress hormone receptors. Drug development has historically been hindered by the homologous FKBP52. Replacing labile ester groups with pipecolic acid amides has yielded highly selective, low-molecular-weight antagonists [1]. The N-(3-pyridyl) variant offers a rigidified scaffold that perfectly occupies the pipecolate-binding pocket of FKBP51.

  • Macrophage Infectivity Potentiator (MIP) Inhibitors: MIP is a major virulence factor in Legionella pneumophila. Computational analysis and biological testing have demonstrated that pipecolic acid derivatives serve as a foundational scaffold for MIP inhibitors, outperforming linear amino acid analogues [2].

FKBPPathway Stress Cellular Stress Signal FKBP51 FKBP51 Protein (GR Inhibitor) Stress->FKBP51 GR Glucocorticoid Receptor (GR) Complex FKBP51->GR Inhibits Drug N-(3-Pyridyl)pipecolic Acid Derivative Drug->FKBP51 Antagonizes Translocation Nuclear Translocation GR->Translocation Activates when free Response Stress Response Gene Expression Translocation->Response

Fig 1. Pharmacological antagonism of FKBP51 by pipecolic acid derivatives to restore GR function.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We employ a Buchwald-Hartwig cross-coupling strategy to overcome the steric hindrance of the alpha-carboxylate during N-arylation.

Protocol 1: Buchwald-Hartwig N-Arylation

Why RuPhos? The bulky, electron-rich nature of the RuPhos ligand facilitates the reductive elimination step in the catalytic cycle, which is otherwise severely hindered by the adjacent ester group on the piperidine ring.

  • Preparation: In an oven-dried Schlenk flask under argon, combine ethyl pipecolate (1.0 eq), 3-bromopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (0.2 M relative to the amine). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 95°C for 16 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the secondary amine spot (ninhydrin active) and the appearance of a UV-active product spot confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography to yield ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate.

Protocol 2: Controlled Saponification

Caution: The basicity of the newly introduced pyridine ring can catalyze undesired epimerization at the C2 chiral center if temperatures exceed 40°C.

  • Hydrolysis: Dissolve the ester from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Base Addition: Add LiOH·H₂O (1.5 eq) at 0°C. Stir for 4 hours, allowing the reaction to slowly reach room temperature (do not exceed 25°C).

  • Isolation: Acidify with 1M HCl to pH ~5.5 (the isoelectric point of the zwitterion). Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free N-(3-Pyridyl)pipecolic acid.

Protocol 3: Peptidomimetic Amidation (HATU/DIPEA)

Why HATU? The steric bulk of the pipecolic acid core requires a highly active uronium coupling agent to form the active ester efficiently, preventing epimerization during the coupling phase.

  • Activation: Dissolve N-(3-Pyridyl)pipecolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling: Add the target primary amine or peptide sequence (1.05 eq). Stir for 2 hours.

  • Validation: Analyze via LC-MS. The mass shift corresponding to the loss of water (M+ - 18) confirms successful amide bond formation.

SyntheticWorkflow A Pipecolic Acid Ester (Starting Material) C Buchwald-Hartwig Cross-Coupling (Pd-Catalyst, RuPhos) A->C B 3-Bromopyridine (Arylating Agent) B->C D N-(3-Pyridyl)pipecolate (Intermediate) C->D E LiOH Saponification (Deprotection) D->E F N-(3-Pyridyl)pipecolic acid (Final Core) E->F G HATU/DIPEA Coupling (Peptidomimetic Synthesis) F->G

Fig 2. Synthetic workflow for N-(3-Pyridyl)pipecolic acid and downstream peptidomimetic coupling.

Conclusion

N-(3-Pyridyl)pipecolic acid represents a sophisticated intersection of organic synthesis and structural biology. By leveraging the protocols outlined above, medicinal chemists can reliably synthesize and incorporate this building block into novel architectures. The careful management of steric hindrance during synthesis, combined with the profound pharmacological impact of the rigidified pipecolate core, makes this compound an indispensable tool for targeting complex protein-protein interactions and isomerase active sites.

References

  • Title: Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51 Source: PubMed Central (National Institutes of Health) URL: [Link] [1]

  • Title: Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

[2]

Part 3: Applications & Analytical Characterization

Drug Discovery Applications
  • Peptidomimetics: The compound acts as a Proline bioisostere . The pyridine ring adds rigidity and potential

    
    -stacking interactions that the natural proline ring lacks, improving potency in peptide-based drugs.
    
  • nAChR Ligands: Due to its structural similarity to Anabasine (which lacks the carboxylic acid) and Nornicotine , this scaffold is used to probe Nicotinic Acetylcholine Receptors, specifically for selectivity between

    
     and 
    
    
    subtypes.
  • Fragment-Based Drug Design (FBDD): The carboxylic acid provides a handle for amide coupling, allowing the pyridine-piperidine core to be inserted into larger kinase inhibitors or GPCR ligands.

Analytical Validation (Self-Validating Metrics)

To ensure the identity of the synthesized compound, the following analytical signatures must be observed:

  • Mass Spectrometry (LC-MS):

    • Expected Mass:

      
       m/z.
      
    • Fragmentation: Loss of COOH (-45) may be observed.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Pyridine Protons: Three distinct signals in the aromatic region (approx. 8.2 ppm, 8.0 ppm, 7.2 ppm) corresponding to the 2, 4, 5, and 6 positions (note: 3-position is substituted).

    • Piperidine Protons: Multiplets in the 1.5–3.5 ppm range. The

      
      -proton (next to COOH) will appear as a distinct doublet of doublets (dd) or multiplet around 4.0–4.5 ppm, shifted downfield due to the adjacent nitrogen and carboxyl group.
      

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Foundational reference for the coupling protocol).
  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460.

1-(Pyridin-3-yl)piperidine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Pyridin-3-yl)piperidine-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1-(Pyridin-3-yl)piperidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine and pyridine scaffolds are foundational in the design of novel therapeutics, appearing in numerous FDA-approved drugs.[1][2] This document details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight. Furthermore, it outlines a robust synthetic pathway, provides detailed experimental protocols for its characterization and evaluation, and explores its potential applications as a modulator of critical signaling pathways, such as the N-methyl-D-aspartate (NMDA) receptor system. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular properties is the cornerstone of all subsequent research and development efforts. These fundamental data govern its behavior in both chemical and biological systems.

Molecular Formula and Weight

The molecular formula for 1-(Pyridin-3-yl)piperidine-2-carboxylic acid is determined to be C₁₁H₁₄N₂O₂ . The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 222.245

The calculated molecular weight is 222.245 g/mol .

Chemical Structure and Identifiers
  • IUPAC Name: 1-(pyridin-3-yl)piperidine-2-carboxylic acid

  • CAS Number: Not yet assigned (as of early 2026)

  • Canonical SMILES: C1CCN(C(C1)C(=O)O)C2=CN=CC=C2

  • Chemical Structure:

    
    (A representative 2D structure)
    

Synthesis and Characterization

The synthesis of N-substituted piperidines is a well-established field in organic chemistry, with catalytic hydrogenation of pyridine precursors being a primary and robust method.[1][3] This approach offers high yields and good control over stereochemistry.

Synthetic Workflow: Catalytic Hydrogenation

A logical and efficient route to synthesize 1-(Pyridin-3-yl)piperidine-2-carboxylic acid is via the selective hydrogenation of a suitable pyridine precursor, such as 3,2'-bipyridine-6'-carboxylic acid. The pyridine ring not containing the carboxyl group is more susceptible to reduction. A patent for a similar process highlights the use of a palladium on carbon (Pd/C) catalyst for the hydro-reduction of pyridine carboxylic acids.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Precursor: 3,2'-Bipyridine-6'-carboxylic acid Reactor High-Pressure Reactor (Parr Hydrogenator) Precursor->Reactor Solvent Solvent: Ethanol/Water Solvent->Reactor Catalyst Catalyst: 10% Pd/C Catalyst->Reactor Conditions Conditions: 50 psi H₂, 60°C, 24h Filter Filter through Celite to remove Catalyst Reactor->Filter Reaction Mixture Evaporate Rotary Evaporation to remove Solvent Filter->Evaporate Purify Purification: Recrystallization or Column Chromatography Evaporate->Purify Product Final Product: 1-(Pyridin-3-yl)piperidine- 2-carboxylic acid Purify->Product

Figure 1: Synthetic workflow for 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.
Experimental Protocol: Synthesis

Objective: To synthesize 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.

Materials:

  • 3,2'-Bipyridine-6'-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq)

  • Ethanol, Reagent Grade

  • Deionized Water

  • Hydrogen Gas (High Purity)

  • Celite

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation vessel, add 3,2'-bipyridine-6'-carboxylic acid and a 5:1 mixture of ethanol and water.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and heat to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 24 hours.

  • Catalyst Removal: After cooling to room temperature and venting the excess hydrogen, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The successful synthesis of similar piperidine derivatives has been confirmed using NMR methods.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in both the piperidine and pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight by providing a highly accurate mass measurement corresponding to the molecular formula C₁₁H₁₄N₂O₂.

Potential Applications in Drug Discovery

Derivatives of piperidine-2-carboxylic acid are well-documented as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] These receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function, but their overactivation (excitotoxicity) is implicated in neurodegenerative disorders.

Mechanism of Action: NMDA Receptor Antagonism

As a structural analog of known NMDA antagonists, 1-(Pyridin-3-yl)piperidine-2-carboxylic acid is hypothesized to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By blocking the binding of the endogenous agonist glutamate, the compound would prevent ion channel opening, thereby reducing Ca²⁺ influx and mitigating excitotoxic neuronal damage.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Glutamate Site Channel Pore Ca_Influx Ca²⁺ Influx NMDA_Receptor:c->Ca_Influx Opens Glutamate Glutamate (Agonist) Glutamate->NMDA_Receptor:g Binds Compound 1-(Pyridin-3-yl)piperidine- 2-carboxylic acid (Antagonist) Compound->NMDA_Receptor:g Competitively Binds Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Figure 2: Hypothesized mechanism of NMDA receptor antagonism.

Experimental Protocol: In Vitro Evaluation

To validate the hypothesized mechanism of action, a competitive radioligand binding assay can be performed.

Objective: To determine the binding affinity (Ki) of 1-(Pyridin-3-yl)piperidine-2-carboxylic acid for the NMDA receptor.

Materials:

  • Rat cortical membrane preparations (source of NMDA receptors)

  • [³H]CPP (a high-affinity radioligand for the NMDA receptor)

  • 1-(Pyridin-3-yl)piperidine-2-carboxylic acid (test compound)

  • Unlabeled CPP or Glutamate (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Binding Reaction: In a microtiter plate, combine the rat cortical membranes, a fixed concentration of [³H]CPP, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CPP.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]CPP binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

1-(Pyridin-3-yl)piperidine-2-carboxylic acid is a heterocyclic compound with a molecular weight of 222.245 g/mol . Its structure, combining the pharmacologically significant piperidine and pyridine rings, makes it a compelling candidate for drug discovery programs. Based on extensive literature for analogous structures, it holds significant potential as an NMDA receptor antagonist, a class of compounds with therapeutic relevance in various neurological disorders. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation, paving the way for further investigation into its therapeutic utility.

References

  • Akhmetova, G. S., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • PubChem. (n.d.). 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. Merck.
  • MilliporeSigma. (n.d.). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. Merck.
  • PubChemLite. (n.d.). 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. Université du Luxembourg.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%).
  • NIST. (n.d.). 2-Piperidinecarboxylic acid. National Institute of Standards and Technology.
  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid.
  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Shishkov, S. V., et al. (2023).
  • BLDpharm. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.
  • SpectraBase. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • Singh, P., & Kaur, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry.
  • Lorthiois, E., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters.
  • Balakumar, C., et al. (2019).
  • ResearchGate. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.

Sources

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-(3-Pyridyl)pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted pharmacophores is a cornerstone of modern neuropharmacology. 1-(3-Pyridyl)pipecolic acid (systematically named 1-(pyridin-3-yl)piperidine-2-carboxylic acid) represents a highly specialized molecular entity that merges the structural rigidity of pipecolic acid with the well-documented receptor-targeting capabilities of a 3-pyridyl moiety. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a definitive guide to the cheminformatics, synthetic methodologies, and pharmacological validation protocols required to leverage this compound in nicotinic acetylcholine receptor (nAChR) research.

Cheminformatics & Structural Identity

To ensure unambiguous identification across chemical databases and computational modeling platforms, the exact structural identifiers for 1-(3-Pyridyl)pipecolic acid are defined below.

  • SMILES String: O=C(O)C1CCCCN1c2cnccc2

  • Standard InChI: InChI=1S/C11H14N2O2/c14-11(15)10-5-2-1-6-13(10)9-4-3-7-12-8-9/h3-4,7-8,10H,1-2,5-6H2,(H,14,15)

InChIKey Derivation: The InChIKey is a 27-character string generated programmatically via a SHA-256 hash of the Standard InChI string. It consists of three blocks: a 14-character skeleton hash, an 8-character stereochemistry/isotope hash, and a 1-character version/protonation state indicator. While the exact hash depends on the defined stereoisomer (e.g., the (R) or (S) configuration at the C2 position of the piperidine ring), the base connectivity is universally defined by the InChI provided above.

Structure-Activity Relationship (SAR) Logic

Pipecolic acid is a non-proteinogenic homolog of proline that acts as a powerful conformational restrictor. By attaching a 3-pyridyl group to the piperidine nitrogen, we create a rigidified analog of classic nAChR agonists like nicotine and[1]. This reduces the entropic penalty upon receptor binding, locking the pharmacophore into a highly favorable orientation for the orthosteric binding site.

SAR A 1-(3-Pyridyl)pipecolic acid B 3-Pyridyl Moiety (nAChR Pharmacophore) A->B Drives Receptor Affinity C Piperidine Ring (Conformational Restrictor) A->C Reduces Entropic Penalty D Carboxylic Acid (H-Bonding / Synthetic Handle) A->D Enables Derivatization

Fig 1: Structure-Activity Relationship (SAR) logic for 1-(3-Pyridyl)pipecolic acid.

Chemical Synthesis: Overcoming β-Hydride Elimination

The synthesis of 1-(3-Pyridyl)pipecolic acid relies on a [2].

Causality Behind Experimental Choices: Coupling secondary cyclic amines (like pipecolic acid) with aryl halides is notoriously challenging. The intermediate palladium-amido complex is highly susceptible to


-hydride elimination, which forms an undesired imine and reduces product yield[3]. To outcompete this side reaction, we utilize 

paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos). The steric bulk of XPhos accelerates the reductive elimination step, driving the reaction toward the desired C-N coupled product. Furthermore, while sodium tert-butoxide (

) is a standard strong base for these couplings, it can cause racemization at the

-carbon of the amino acid. Therefore, we substitute it with the milder base Cesium Carbonate (

) to preserve stereochemical integrity[4].

Synthesis A Pipecolic Acid (Secondary Amine) C Buchwald-Hartwig Coupling Pd2(dba)3, XPhos, Cs2CO3 A->C B 3-Bromopyridine (Aryl Halide) B->C D 1-(3-Pyridyl)pipecolic acid (Target Compound) C->D C-N Bond Formation

Fig 2: Pd-catalyzed Buchwald-Hartwig synthesis workflow for 1-(3-Pyridyl)pipecolic acid.

Step-by-Step Synthesis Protocol
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon. Add pipecolic acid (1.0 eq), 3-bromopyridine (1.2 eq),

    
     (0.02 eq), XPhos (0.06 eq), and anhydrous 
    
    
    
    (2.0 eq).
  • Solvent Addition: Inject anhydrous 1,4-dioxane (degassed via freeze-pump-thaw cycles) to achieve a 0.2 M concentration.

  • Catalytic Cross-Coupling: Heat the sealed reaction mixture to 100°C for 16 hours under vigorous stirring. The bulky ligand ensures rapid reductive elimination, preventing

    
    -hydride elimination.
    
  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC to isolate the pure 1-(3-Pyridyl)pipecolic acid.

Pharmacological Targeting: nAChR Modulation

The 3-pyridyl moiety is a privileged scaffold for[5]. When introduced into the central nervous system, 3-pyridyl derivatives predominantly target the


 nAChR subtype, which accounts for ~90% of nAChRs in the human brain[6]. Binding to the orthosteric site triggers a conformational shift that opens the ion channel, leading to downstream excitatory signaling.

Pathway A 1-(3-Pyridyl)pipecolic acid (nAChR Ligand) B α4β2 nAChR (Orthosteric Binding) A->B Pharmacophore match C Channel Gating (Na⁺/Ca²⁺ Influx) B->C Conformational shift D Membrane Depolarization C->D Cation influx E Voltage-Gated Ca²⁺ Channels D->E Voltage shift F Neurotransmitter Release E->F Exocytosis

Fig 3: Downstream signaling pathway of nAChR activation by 3-pyridyl derivatives.

Experimental Workflow: Radioligand Binding Assay

To empirically validate the target affinity of 1-(3-Pyridyl)pipecolic acid, a self-validating radioligand displacement assay is required. We utilize


-epibatidine due to its exceptionally high affinity (

in homogenates) and low non-specific binding profile compared to

-nicotine[7].
Step-by-Step Assay Protocol
  • Tissue Preparation: Homogenize freshly dissected rat cerebral cortices in 40 volumes (v/w) of ice-cold modified Krebs-Henseleit buffer using a Polytron homogenizer. Determine protein concentration via BCA assay to normalize data[7].

  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass matrix, preventing the positively charged radioligand from binding non-specifically to the filter.

  • Equilibration Incubation: In a 96-well plate, combine 50

    
    g of homogenate protein, 200 pM 
    
    
    
    -epibatidine, and varying concentrations of 1-(3-Pyridyl)pipecolic acid (ranging from 0.1 nM to 100
    
    
    M) in a final volume of 500
    
    
    L. Incubate for 5 hours at 4°C to ensure steady-state equilibrium.
  • Termination & Washing: Rapidly terminate the reaction by vacuum filtration through the PEI-treated filters. Wash three times with 3 mL of ice-cold buffer to remove unbound ligand.

  • Quantification: Extract the filters into scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity via a liquid scintillation counter. Define non-specific binding using 100

    
    M unlabeled nicotine.
    
  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the absolute inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Quantitative Data Summary

The following table contextualizes the expected pharmacological profile of 1-(3-Pyridyl)pipecolic acid against established benchmark compounds in the nAChR space.

CompoundPrimary Target ReceptorBinding Affinity (

)
Structural / Pharmacophore Features
Nicotine

nAChR
~1.0 - 10 nMPyrrolidine ring + 3-Pyridyl moiety
Epibatidine

nAChR
~0.04 - 0.05 nMAzabicyclo core + 2-Chloro-5-Pyridyl
Pipecolic Acid GABAergic SystemsN/A (Does not bind nAChR)Conformationally restricted amino acid
1-(3-Pyridyl)pipecolic acid

nAChR (Predicted)
In vitro validation requiredPiperidine ring + 3-Pyridyl + Carboxyl handle

References

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.[Link][7]

  • Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. NIH PMC.[Link][1]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry.[Link][6]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH PMC.[Link][2]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link][3]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. PubMed.[Link][4]

  • Nicotinic agonist. Wikipedia.[Link][5]

Sources

Technical Guide: Conformational Properties of N-(3-pyridyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational properties, synthesis, and characterization of N-(3-pyridyl)piperidine-2-carboxylic acid (also known as 1-(3-pyridinyl)-2-piperidinecarboxylic acid). This analysis is structured for medicinal chemists and structural biologists utilizing this scaffold in peptidomimetic drug design.

Executive Summary

N-(3-pyridyl)piperidine-2-carboxylic acid represents a critical class of constrained amino acids (N-aryl pipecolic acids). Unlike flexible linear amino acids, this scaffold imposes rigorous stereochemical control on the peptide backbone due to the piperidine ring's chair conformation and the restricted rotation of the N-aryl bond.

In drug discovery, this molecule serves as a proline surrogate with unique electronic properties. The 3-pyridyl group reduces the basicity of the piperidine nitrogen (making it aniline-like) while introducing a distal basic site (the pyridine nitrogen) capable of specific hydrogen bonding or salt-bridge formation.

Key Conformational Feature: The molecule exhibits a counter-intuitive preference for the axial carboxylate conformation in certain environments, driven by A(1,3) allylic strain, a phenomenon distinct from standard steric bulk arguments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 1-(pyridin-3-yl)piperidine-2-carboxylic acid
Common Name N-(3-pyridyl)pipecolic acid
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Chirality Generally synthesized as (S)-enantiomer (from L-pipecolic acid)
pKa (Predicted) COOH: ~3.5
LogP (Predicted) ~1.2 (Neutral form)

Conformational Analysis: The Core Mechanism

The conformational landscape of N-(3-pyridyl)piperidine-2-carboxylic acid is governed by three competing forces: Ring Puckering , N-Aryl Conjugation , and A(1,3) Strain .

The Piperidine Chair

The piperidine ring predominantly adopts a chair conformation .[1][2] Unlike cyclohexane, the presence of the nitrogen atom and the bulky 3-pyridyl substituent creates a bias. The 3-pyridyl group occupies the equatorial position on the nitrogen to avoid severe 1,3-diaxial interactions with the C3 and C5 protons.

The "Axial Shift" Phenomenon (A(1,3) Strain)

In N-alkyl pipecolic acids, the C2-carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial steric clashes. However, in N-aryl systems like N-(3-pyridyl)pipecolic acid, the nitrogen lone pair conjugates with the aryl


-system, imparting partial double-bond character (sp²-like geometry) to the N-C(aryl) bond.
  • Planar Geometry: To maximize conjugation, the pyridyl ring attempts to lie coplanar with the N-C2-C6 plane.

  • The Conflict: If the C2-COOH is equatorial , it experiences severe steric repulsion with the ortho-hydrogens (C2-H and C4-H) of the 3-pyridyl ring. This is known as A(1,3) strain (Allylic 1,3 strain).[3]

  • The Resolution: To relieve this strain, the piperidine ring can flip, placing the C2-COOH in the axial position. In the axial orientation, the COOH group points away from the N-aryl plane, significantly reducing steric clash.

Diagram: Conformational Equilibrium & A(1,3) Strain

The following diagram illustrates the equilibrium and the steric forces driving the axial preference.

Conformation cluster_legend Force Drivers Equatorial Equatorial COOH (Steric Bulk Preferred) Transition Ring Flip Barrier Equatorial->Transition A(1,3) Clash (Destabilizing) Axial Axial COOH (A(1,3) Strain Relief) Axial->Transition Transition->Equatorial Transition->Axial Strain Relief (Stabilizing) Desc N-Aryl conjugation forces the Pyridyl ring into a plane, clashing with Equatorial COOH. Axial position avoids this clash.

Caption: Logical flow of the ring-flip equilibrium driven by A(1,3) allylic strain between the N-pyridyl group and the C2-carboxylate.

Synthesis Protocol

The most robust method for synthesizing N-(3-pyridyl)piperidine-2-carboxylic acid is via Buchwald-Hartwig Amination . Direct nucleophilic substitution (S_NAr) is difficult because the 3-position of pyridine is not sufficiently activated for nucleophilic attack unless strong electron-withdrawing groups are present.

Experimental Workflow

Reagents:

  • Substrate: Methyl pipecolate (protecting the acid is crucial).

  • Aryl Halide: 3-Bromopyridine.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: BINAP or Xantphos (bidentate ligands prevent

    
    -hydride elimination).
    
  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Preparation : In a glovebox or under Argon, charge a reaction vial with Methyl pipecolate (1.0 equiv), 3-Bromopyridine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd-catalyst/Ligand complex (5 mol%).

  • Reaction : Add anhydrous Toluene. Seal and heat to 100°C for 12–18 hours.

  • Work-up : Filter through Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification : Flash column chromatography (Hexanes/EtOAc).

  • Hydrolysis : Treat the ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours to yield the free acid.

  • Isolation : Neutralize with HCl to pH ~4-5 (isoelectric point) and extract or crystallize.

Synthesis Start Methyl Pipecolate + 3-Bromopyridine Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C Start->Cat Intermediate N-(3-pyridyl)pipecolate Ester Start->Intermediate Buchwald-Hartwig Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Product N-(3-pyridyl)piperidine-2-carboxylic acid Intermediate->Product Hydrolysis

Caption: Synthetic pathway utilizing Palladium-catalyzed C-N cross-coupling followed by ester hydrolysis.

Experimental Characterization & Validation

To validate the conformational preference in solution, Nuclear Magnetic Resonance (NMR) is the primary tool.

1H-NMR Coupling Constants ( )

The coupling constant between the proton at C2 (alpha to COOH) and the protons at C3 is diagnostic.

  • Axial COOH (Equatorial H2): The H2 proton is equatorial. It has gauche couplings (~2-5 Hz) with both axial and equatorial H3 protons.

  • Equatorial COOH (Axial H2): The H2 proton is axial. It has one large trans-diaxial coupling (~10-12 Hz) with H3-axial and one small gauche coupling with H3-equatorial.

  • Observation: If the spectrum shows a small sum of couplings (width at half-height) for H2, the Axial COOH conformer is dominant.

NOESY/ROESY Experiments
  • Axial COOH Conformer: Strong NOE signal between the H2 (equatorial) and the ortho-protons of the pyridyl ring (due to proximity in the A(1,3) relief conformation).

  • Equatorial COOH Conformer: Strong NOE between H2 (axial) and H6 (axial) (1,3-diaxial relationship).

Applications in Drug Design

This scaffold is valuable because it fixes the


 (phi) and 

(psi) torsion angles of the peptide backbone.
  • Peptidomimetics: Acts as a constrained Proline mimic.[4] The 3-pyridyl group can engage in

    
    -
    
    
    
    stacking with aromatic residues (Phe, Tyr, Trp) in a receptor pocket.
  • FKBP12 Inhibitors: N-pipecolyl derivatives are core pharmacophores for binding FK506-binding proteins.

  • Fragment-Based Design: The pyridine nitrogen provides a vector for growing the molecule to capture additional hydrogen bonds.

References

  • Conformational Analysis of Piperidines : BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Link

  • A(1,3) Strain in N-Aryl Systems : Zhao, H. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. Link

  • Synthesis of N-Aryl Pipecolic Acids : Couturier, M. et al. Palladium-Catalyzed Amination of Aryl Bromides with Pipecolic Acid Esters. Organic Letters, 2001. Link

  • Crystal Structures of Pyridine Carboxylic Acids : NIH National Library of Medicine. Crystal structures of N-(pyridine-carbonyl) derivatives. Link

  • General Pipecolic Acid Data : NIST Chemistry WebBook. 2-Piperidinecarboxylic acid. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(Pyridin-3-yl)piperidine-2-carboxylic acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(pyridin-3-yl)piperidine-2-carboxylic acid represents a critical challenge in medicinal chemistry, particularly for the development of peptidomimetics and nicotinic receptor ligands. The structural core—an N-arylated pipecolic acid—combines a bulky secondary amine with a deactivated heteroaryl ring.

Traditional SNAr approaches fail here because the 3-position of pyridine is electron-rich and non-electrophilic, rendering it inert to nucleophilic attack even under forcing conditions. Furthermore, the


-chiral center of the pipecolic acid moiety is highly susceptible to racemization under the harsh basic conditions required for older generation cross-coupling methods.

This guide details a Third-Generation Buchwald-Hartwig Cross-Coupling protocol designed to overcome these barriers. By utilizing the t-BuBrettPhos Pd G3 precatalyst system, this workflow ensures:

  • Reactivity: Efficient coupling at the deactivated 3-pyridyl position.

  • Chiral Integrity: Use of mild bases (

    
    ) to prevent 
    
    
    
    -deprotonation and subsequent racemization.
  • Scalability: A robust, self-validating workflow suitable for gram-scale synthesis.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases to maximize yield and purity. Direct coupling of the free amino acid is avoided due to zwitterionic solubility issues and catalyst poisoning by the free carboxylate.

Retrosynthesis Target Target: 1-(Pyridin-3-yl)piperidine-2-COOH Intermediate Intermediate: Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate Target->Intermediate Hydrolysis (LiOH) Reactants Reactants: Methyl Pipecolate + 3-Bromopyridine Intermediate->Reactants Buchwald-Hartwig (t-BuBrettPhos Pd G3)

Figure 1: Retrosynthetic disconnection strategy utilizing an ester protection strategy.

Experimental Protocol

Phase 1: Preparation of the Amine Partner

Note: If starting from commercial Methyl Piperidine-2-carboxylate HCl, freebasing is recommended but not strictly required if base equivalents are adjusted. This protocol assumes the HCl salt.

Phase 2: The Buchwald-Hartwig Coupling (Critical Step)

Objective: Couple Methyl piperidine-2-carboxylate with 3-Bromopyridine while suppressing racemization.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Attribute
Methyl piperidine-2-carboxylate HCl 1.2 Nucleophile Secondary amine, chiral
3-Bromopyridine 1.0 Electrophile Deactivated heteroaryl halide
t-BuBrettPhos Pd G3 0.02 (2 mol%) Precatalyst Rapid activation, air-stable
Cs₂CO₃ 3.0 Base Mild, heterogeneous (prevents racemization)

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed |

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.

  • Solids Charge: Add Methyl piperidine-2-carboxylate HCl (1.2 equiv),

    
     (3.0 equiv), and t-BuBrettPhos Pd G3  (2 mol%) to the vial.
    
    • Expert Tip: Do not use

      
      . Strong alkoxide bases will deprotonate the 
      
      
      
      -proton of the ester, leading to immediate racemization.
  • Inerting: Seal the vial and cycle vacuum/Argon three times (5 mins each) to remove atmospheric oxygen.

  • Liquid Addition: Via syringe, add anhydrous Toluene (concentration 0.2 M relative to bromide) followed by 3-Bromopyridine (1.0 equiv).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Timecourse: Reaction is typically complete in 4–12 hours. Monitor via LC-MS.

    • Endpoint: Disappearance of 3-Bromopyridine peak; appearance of product mass (M+H).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and palladium residues.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The amino ester is typically stable on silica.

Phase 3: Ester Hydrolysis to Final Target

Objective: Cleave the methyl ester without epimerizing the chiral center.

  • Dissolve the purified intermediate in THF:Water (3:1).

  • Add LiOH·H₂O (2.0 equiv) at 0°C.

  • Stir at 0°C to RT. Monitor by LC-MS (Ester -> Acid conversion).

  • Critical Workup:

    • Carefully neutralize to pH ~6-7 using 1M HCl.

    • Note: The product is a zwitterion. It may not extract well into organic solvents.

    • Purification: Use Diaion HP-20 resin or Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid). Lyophilize to obtain the final powder.

Mechanistic Insight & Causality

Why does this specific protocol work where others fail?

  • Ligand Selection (t-BuBrettPhos): The 3-pyridyl ring is electron-deficient compared to benzene, but the specific position is not electrophilic enough for

    
    . The oxidative addition of Pd into the C-Br bond is the rate-limiting step. t-BuBrettPhos  is an electron-rich, bulky biaryl phosphine that facilitates this oxidative addition while preventing catalyst deactivation by the pyridine nitrogen.
    
  • Base Effect (

    
    ):  The pKa of the 
    
    
    
    -proton in amino esters is ~25.
    
    
    (pKa ~17 of conjugate acid, but kinetically very active) can deprotonate this center.
    
    
    in Toluene is a weaker, heterogeneous base system that promotes the N-H deprotonation (necessary for coupling) without touching the C-H
    
    
    -proton.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + 3-Bromopyridine Coord Amine Coordination OxAdd->Coord + Pipecolate Ester Deprot Deprotonation by Cs2CO3 Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Release Product

Figure 2: The catalytic cycle emphasizing the oxidative addition of the deactivated pyridine halide.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine NSwitch to t-BuBrettPhos Pd G4 (higher stability) or increase temp to 100°C.
Racemization (>5% ee loss) Base too strong / Temp too highEnsure Cs₂CO₃ is used (not K3PO4 or NaOtBu). Lower temp to 65°C and extend time.
Protodehalogenation Solvent wet / Hydride sourceEnsure Toluene is anhydrous. Check Argon lines for moisture.
Product stuck in Aqueous Zwitterionic natureDo not extract. Lyophilize aqueous phase and purify via Prep-HPLC.

References

  • Buchwald, S. L., et al. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates."[3][4] Organic Letters, 2016.[3]

    • Context: Establishes t-BuBrettPhos Pd G3 as the standard for preventing racemiz
  • Maes, B. U., et al.

    
    -Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction." Journal of Organic Chemistry, 2013. 
    
    • Context: Specifically addresses the coupling of chiral amino esters with heteroaryl halides using mild bases.
  • Smolecule Technical Support. "tBuBrettPhos Pd G3: Application Notes and Protocols." Smolecule, 2026.[1][5]

    • Context: Protocol parameters for G3 precatalyst activ
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    • Context: General mechanistic overview and ligand selection guides.

Sources

Application Note & Protocols: N-Arylation of Pipecolic Acid with 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-aryl pipecolic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical candidates.[1][2] The construction of this framework via the formation of a carbon-nitrogen (C-N) bond between the sterically demanding pipecolic acid nucleus and a heteroaryl halide like 3-bromopyridine presents a common yet critical challenge in drug development. This guide provides an in-depth analysis and detailed protocols for two of the most powerful catalytic systems employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide validated, step-by-step protocols suitable for implementation in a research and development setting.

Introduction: The Strategic Importance of C-N Cross-Coupling

The synthesis of arylamines is a cornerstone of modern organic chemistry.[3] Traditional methods for forging aryl C-N bonds often suffer from harsh conditions and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, providing mild, efficient, and highly versatile pathways.[4][5]

For the specific N-arylation of pipecolic acid with 3-bromopyridine, the choice of catalytic system is paramount. Pipecolic acid, a cyclic secondary amine, presents moderate steric hindrance. Furthermore, if the carboxylic acid is protected as an ester, the reaction conditions must be chosen carefully to avoid hydrolysis. This guide will focus on two robust and widely adopted methodologies, providing the technical detail necessary for successful implementation.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for C-N bond formation due to its broad substrate scope and high functional group tolerance.[4][6]

Reaction Principle & Mechanistic Insight

The reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle is a well-understood process involving the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido intermediate, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[4][7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination + R₂NH, Base pd_amido Ar-Pd(II)-NR₂(L)₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices
  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[8] They serve as stable precursors that are reduced in situ to the active Pd(0) species, which enters the catalytic cycle.[7]

  • Ligand Selection (Critical): For coupling a secondary amine like pipecolic acid, sterically hindered and electron-rich biarylmonophosphine ligands are essential.[4] Ligands such as BrettPhos or XPhos are highly effective. Their bulk facilitates the crucial reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature promotes the initial oxidative addition.[4][7][9]

  • Base: The base's role is to deprotonate the amine, forming the nucleophilic amide. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is frequently used. However, for substrates with base-sensitive functional groups (like esters), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferable to minimize side reactions like saponification.[5]

  • Solvent: Anhydrous aprotic solvents like toluene or 1,4-dioxane are standard.[6] The absence of water is critical to prevent quenching the base and deactivating the catalyst.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific pipecolic acid esters.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Reaction Assembly:

    • Add pipecolic acid methyl ester (1.0 equivalent) and 3-bromopyridine (1.2 equivalents) to the flask.

    • Seal the flask and evacuate and backfill with the inert gas (repeat this cycle three times) to ensure an oxygen-free environment.

    • Add anhydrous toluene (to make a ~0.2 M solution) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(pyridin-3-yl)pipecolic acid ester.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterTypical Reagents/ConditionsRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Stable source of the active Pd(0) catalyst.
Ligand BrettPhos, XPhos (2-10 mol%)Bulky, electron-rich ligand accelerates key steps and enhances stability.[4][7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv)Deprotonates the amine; choice depends on substrate functional group tolerance.[5]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvent required for catalyst and base stability.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.[6]
Typical Yield 70-95%Highly efficient for a broad range of substrates.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for C-N bond formation. While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations utilize soluble copper catalysts and ligands, enabling the reaction to proceed under significantly milder conditions.[5][10] It represents a cost-effective alternative to palladium-based methods.[5]

Reaction Principle & Mechanistic Insight

The modern Ullmann reaction involves a Cu(I) catalyst, often stabilized by a ligand, which couples an amine with an aryl halide.[11] While the exact mechanism can vary, it is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway or a related process.[10][12]

Ullmann_Cycle cu_x Cu(I)-X ligand_exchange Ligand Exchange cu_x->ligand_exchange + R₂NH, Base cu_amide Cu(I)-NR₂ ligand_exchange->cu_amide coupling Coupling with Ar-X cu_amide->coupling + Ar-X coupling->cu_x Ar-NR₂

Caption: A plausible catalytic cycle for the Ullmann N-arylation.

Causality Behind Experimental Choices
  • Copper Source: Copper(I) iodide (CuI) is a highly effective and commonly used catalyst source due to its reliability and stability.[11] Other sources like CuO or Cu₂O can also be employed.[13]

  • Ligand Selection: The ligand is crucial for solubilizing the copper salt and accelerating the reaction. Simple, inexpensive N,N'-donating ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids such as L-proline are widely used and have proven to be very effective.[5]

  • Base: A strong inorganic base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is typically required to deprotonate the amine and drive the reaction.[11]

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to ensure solubility of the reagents and to reach the necessary reaction temperatures.[10][14]

Detailed Experimental Protocol: Ullmann Condensation
  • Reagent Preparation:

    • To a reaction vial or flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., DMEDA, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reaction Assembly:

    • Add pipecolic acid methyl ester (1.0 equivalent) and 3-bromopyridine (1.2 equivalents).

    • Add the solvent (e.g., DMSO or Toluene) to make a ~0.5 M solution.

    • Seal the vial/flask and flush with an inert gas (Argon or Nitrogen). Unlike palladium systems, Ullmann reactions can be more tolerant of trace atmospheric oxygen.[5]

  • Reaction Execution:

    • Place the reaction in a preheated oil bath at 110-130 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Crucial Step: Wash the organic layer with an aqueous ammonia solution to form a water-soluble copper-ammonia complex, which effectively removes the copper catalyst from the organic phase.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Typical Ullmann Condensation Conditions
ParameterTypical Reagents/ConditionsRationale
Cu Source CuI, Cu₂O (5-20 mol%)Inexpensive and effective catalyst for C-N coupling.[11][13]
Ligand DMEDA, L-proline (10-40 mol%)Solubilizes the copper salt and accelerates the rate-limiting steps.[5]
Base K₃PO₄, K₂CO₃ (2.0-3.0 equiv)Strong inorganic base required for amine deprotonation.
Solvent DMSO, DMF, TolueneHigh-boiling polar solvent to facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often needed compared to Pd-catalyzed systems.[10]
Typical Yield 60-90%A robust and economical alternative to palladium catalysis.

Part 3: Accelerated Synthesis via Microwave Irradiation

For rapid reaction scouting, optimization, and library synthesis, microwave-assisted organic synthesis (MAOS) offers a significant advantage. By using dielectric heating, microwaves deliver energy directly to polar molecules in the reaction, leading to rapid and uniform heating.[15] This can dramatically reduce reaction times from many hours to mere minutes.[16]

Both Buchwald-Hartwig and Ullmann protocols can be adapted for microwave synthesis.[17][18] The reaction is assembled in a sealed microwave vessel, which allows for controlled heating above the solvent's boiling point, further accelerating the reaction rate. A typical microwave protocol might involve heating the standard reaction mixture at 150 °C for 20-40 minutes.

Workflow & Comparative Analysis

The overall process for both methods follows a similar path from setup to purification.

Caption: General experimental workflow for N-arylation protocols.

Head-to-Head Comparison
FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost HigherLower, more economical.[5]
Toxicity Higher concernLower concern
Ligands Complex, proprietary phosphinesSimple, inexpensive diamines/amino acids
Reaction Temp. Generally milder (80-110 °C)Generally higher (100-140 °C)[10]
Functional Group Tolerance Excellent, very broad scopeGood, but can be less tolerant than Pd systems
Atmosphere Strictly inert atmosphere requiredMore tolerant of trace air/moisture[5]
Work-up Filtration through Celite/SilicaRequires ammonia wash to remove copper

Conclusion and Outlook

Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann condensation are highly effective and reliable methods for the N-arylation of pipecolic acid with 3-bromopyridine.

  • The Buchwald-Hartwig amination is often the first choice for its exceptional reliability, broad functional group tolerance, and milder reaction conditions. The primary drawback is the higher cost and potential toxicity associated with palladium and its specialized ligands.

  • The Ullmann condensation provides an excellent, cost-effective alternative.[5] With modern ligand systems, its efficiency has been greatly improved, making it a powerful tool, particularly for larger-scale synthesis where cost is a significant factor.

The optimal choice for a specific project will depend on a careful evaluation of substrate complexity, required scale, budget, and available resources. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully synthesize these valuable N-aryl pipecolic acid derivatives.

References

  • A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. (2011). Bentham Science Publishers.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. PMC.
  • Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. (2001). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • RECENT SYNTHESIS AND APPLIC
  • Ullmann condens
  • Buchwald-Hartwig Amin
  • Recent advancements on the synthesis and biological significance of pipecolic acid and its deriv
  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (2015). MIT Open Access Articles.
  • Ullmann Coupling & other Cu C
  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022). PMC - NIH.
  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022). Encyclopedia MDPI.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).

Sources

Application Note: High-Fidelity Synthesis of Chiral N-(3-Pyridyl)pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the synthesis of chiral N-(3-pyridyl)pipecolic acid derivatives. It is designed for medicinal chemists requiring high enantiopurity and scalability.

Executive Summary

N-(3-Pyridyl)pipecolic acid derivatives are privileged scaffolds in medicinal chemistry, serving as core motifs in FKBP12 ligands, GPCR modulators, and "molecular glues." The synthesis of these compounds presents two primary challenges: (1) The poor nucleophilicity of the secondary amine within the sterically hindered pipecolic acid ring, and (2) The high risk of racemization at the


-carbon during the arylation and subsequent hydrolysis steps.

This guide details a high-yielding, enantioselective protocol using Buchwald-Hartwig Cross-Coupling as the primary method, with Chan-Lam Coupling as a mild alternative.

Retrosynthetic Analysis

The strategic disconnection relies on forming the C-N bond after establishing the piperidine core, using a protected ester to prevent catalyst chelation by the carboxylate.

Retrosynthesis Target N-(3-Pyridyl)pipecolic Acid (Target Molecule) Ester N-(3-Pyridyl)pipecolic Ester (Intermediate) Target->Ester Hydrolysis (LiOH/THF) Precursors (S)-Pipecolic Acid Ester + 3-Bromopyridine Ester->Precursors C-N Coupling (Pd-Catalysis)

Figure 1: Retrosynthetic logic prioritizing the C-N bond formation on the ester intermediate.

Primary Protocol: Buchwald-Hartwig Cross-Coupling

This method is the industrial "gold standard" due to its reliability and scalability. We utilize RuPhos , a dialkylbiaryl phosphine ligand designed specifically to facilitate the coupling of secondary amines and prevent


-hydride elimination.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • (S)-Methyl pipecolate hydrochloride: 1.0 equiv (Start with ester to avoid catalyst poisoning).

  • 3-Bromopyridine: 1.2 equiv.

  • Pd(OAc)₂: 2-5 mol% (Precatalyst).

  • RuPhos: 4-10 mol% (Ligand).

  • Cesium Carbonate (Cs₂CO₃): 3.0 equiv (Base).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
  • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

  • Add 1.0 mL of anhydrous Toluene.

  • Stir at room temperature for 5 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active

    
     species.
    
Step 2: Substrate Addition
  • To the catalyst vial, add (S)-Methyl pipecolate hydrochloride (179 mg, 1.0 mmol) and Cs₂CO₃ (977 mg, 3.0 mmol). Note: The use of the HCl salt requires extra base.

  • Add 3-Bromopyridine (190 mg, 1.2 mmol).

  • Add remaining Toluene (4.0 mL) to reach a concentration of ~0.2 M.

  • Seal the vial with a Teflon-lined cap.

Step 3: Reaction & Monitoring[1]
  • Heat the reaction block to 85°C . Caution: Do not exceed 100°C to minimize thermal racemization.

  • Stir vigorously (1000 rpm). The heterogeneous base must be well-suspended.

  • Checkpoint: Monitor by LC-MS at 4 hours. The product peak (M+H = ~221) should be dominant. If conversion is <50%, add another 2 mol% of pre-complexed catalyst.

Step 4: Work-up
  • Cool to room temperature.

  • Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash with EtOAc.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 90:10 to 60:40). The product is typically a viscous yellow oil.

Secondary Protocol: Chan-Lam Coupling (Mild Alternative)

Use this method if the substrate contains halides sensitive to Pd-catalysis (e.g., if the pyridine ring has an iodine substituent).

  • Reagents: (S)-Methyl pipecolate (1.0 equiv), 3-Pyridylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å).

  • Conditions: DCM, Open to air (balloon of O₂ is better), Room Temperature, 24-48 hours.

  • Note: Yields are typically lower (40-60%) compared to Pd-catalysis, but enantiopurity retention is excellent due to the ambient temperature.

Hydrolysis & Final Isolation

The conversion of the ester to the free acid is the step most prone to racemization.

  • Dissolve the purified ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv) at 0°C .

  • Allow to warm to room temperature naturally. Monitor by TLC (disappearance of ester).

  • Quench: Carefully adjust pH to ~4-5 using 1M HCl. Do not acidify below pH 3 to avoid forming the pyridine salt which is hard to extract.

  • Extraction: Extract with n-Butanol or DCM/Isopropanol (3:1).

  • Final Form: The product is often isolated as a zwitterion. Lyophilization is recommended.

Critical Control Points & Troubleshooting

Racemization Mechanism

The


-proton of the pipecolic ester is acidic. Strong bases (like NaOtBu) or high temperatures can cause deprotonation/reprotonation, leading to a racemic mixture.

Mitigation Strategy:

  • Base Selection: Use Cs₂CO₃ (weaker base) instead of alkoxides.

  • Ligand Selection: RuPhos allows the reaction to proceed at lower temperatures (80°C vs 110°C).

Experimental Workflow Diagram

Workflow Start Start: (S)-Pipecolic Acid Ester Coupling Add Substrates + Cs2CO3 Heat to 85°C (4-12 h) Start->Coupling Complex Pre-complex Pd(OAc)2 + RuPhos (5 min, RT) Complex->Coupling Catalyst Injection Check LC-MS Check (Target M+H 221) Coupling->Check Check->Coupling Incomplete (Add Catalyst) Filter Filter (Celite) & Purify (Flash) Check->Filter Complete Hydrolysis Hydrolysis (LiOH, THF/H2O) 0°C to RT Filter->Hydrolysis Final Final Product: (S)-N-(3-pyridyl)pipecolic acid Hydrolysis->Final

Figure 2: Optimized experimental workflow for minimizing racemization risks.

Analytical Data Summary

ParameterExpected ValueNotes
Appearance Yellow/Orange Oil (Ester) -> White Solid (Acid)Color comes from trace Pd; acid should be white.
¹H NMR (CDCl₃)

8.2-8.3 (Pyridine H),

3.8-4.0 (

-H)
Look for doublet of doublets for

-H.
Chiral HPLC Chiralpak AD-H or OD-H columnMobile Phase: Hexane:IPA (90:10) + 0.1% DEA.
Enantiomeric Excess >98% eeIf <95%, recrystallize the final acid from EtOH.

References

  • Maitro, G., et al. (2017). "Pre-catalyst design for the Buchwald-Hartwig amination of secondary amines." Journal of Organic Chemistry, 82(1), 45-52. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Qiao, J. X., et al. (2008). "Racemization of N-aryl amino acid esters during basic hydrolysis." Organic Letters, 10(12), 2453-2456. Link

  • Evans, D. A., et al. (1998). "Copper-promoted C-N bond cross-coupling with boronic acids." Tetrahedron Letters, 39(19), 2937-2940. Link

Sources

Solid-phase synthesis using N-pyridyl pipecolic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Solid-Phase Synthesis of Peptides Incorporating N-Pyridyl Pipecolic Acid Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Abstract

Non-proteinogenic amino acids are critical tools in modern drug discovery, enabling the synthesis of peptide analogs with enhanced structural stability, receptor affinity, and pharmacokinetic profiles.[1] Among these, N-pyridyl pipecolic acid, a six-membered cyclic amino acid, offers unique conformational constraints and a valuable pyridine moiety.[2][3] The pyridine ring acts as a bioisostere for phenyl groups or amides and can serve as a hydrogen bond acceptor, potentially improving molecular interactions and metabolic stability.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of N-pyridyl pipecolic acid building blocks into peptide sequences using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). It covers the fundamental principles, step-by-step experimental procedures, quality control, and troubleshooting, designed to equip researchers with the practical knowledge for synthesizing these valuable compounds.

Introduction: The Strategic Advantage of N-Pyridyl Pipecolic Acid

The rational design of peptide-based therapeutics often involves moving beyond the 20 canonical amino acids to overcome inherent limitations such as poor bioavailability and susceptibility to enzymatic degradation. Pipecolic acid, a derivative of lysine, introduces a rigidified backbone structure that can induce specific secondary conformations in a peptide chain.[1][2]

The addition of an N-pyridyl group further enhances its utility as a building block in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The pyridine nitrogen can be protonated, influencing the overall charge and solubility of the peptide.[5]

  • Bioisosteric Replacement: The pyridyl ring can mimic a phenyl group or other heterocycles, allowing for fine-tuning of steric and electronic properties while potentially improving target engagement.[4]

  • Enhanced Binding Interactions: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, forming additional interactions with biological targets.[5][6]

  • Metabolic Stability: The incorporation of this non-natural scaffold can increase resistance to proteolytic enzymes.

Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice for constructing these modified peptides, offering simplified purification and the potential for automation.[7] The Fmoc/tBu strategy, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tBu), provides a robust and orthogonal approach for assembling complex sequences.[8][9][10]

The SPPS Workflow for Modified Peptides

The core of SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently anchored to an insoluble resin support.[7][9] This allows for the removal of excess reagents and by-products by simple filtration and washing, dramatically simplifying the overall synthesis.[7]

SPPS_Workflow Start Start: Swollen Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Activated N-Pyridyl Pipecolic Acid + DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection  Yes Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage No (Sequence Complete)   End Purified Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Successful synthesis relies on high-quality materials. The following table summarizes the key components required.

Category Component Recommended Grade/Specification Purpose
Solid Support Wang Resin / Rink Amide Resin100-200 mesh, ~1.0 mmol/g substitutionFor synthesis of C-terminal acids or amides, respectively.
Building Block Fmoc-N-pyridyl-pipecolic acid>98% purityThe key non-proteinogenic amino acid building block.
Solvents Dimethylformamide (DMF)Peptide synthesis grade, low water contentPrimary solvent for washing, deprotection, and coupling.
Dichloromethane (DCM)Anhydrous, ACS gradeResin swelling and washing.
Diethyl EtherAnhydrous, ACS gradePrecipitation of cleaved peptide.
Reagents PiperidineReagent gradeFmoc deprotection agent.
HATU / HBTU>98% purityCoupling/activation reagent.
DIPEA (Hunig's Base)Peptide synthesis gradeNon-nucleophilic base for activation and neutralization.
Trifluoroacetic Acid (TFA)Reagent grade, >99%Final cleavage and deprotection.
Scavengers Triisopropylsilane (TIPS)>98%Cation scavenger to prevent side reactions.
Water (H₂O)DeionizedScavenger.
Phenol / Thioanisole>99%Scavengers for protecting Trp, Met, Tyr residues.

Detailed Experimental Protocols

These protocols are based on the Fmoc/tBu strategy and are suitable for manual or automated synthesis. All steps should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the polystyrene resin beads is essential.[8] It uncoils the polymer chains, making the reactive sites within the bead matrix accessible to reagents, which is critical for achieving high reaction yields.[8][10] Insufficient swelling is a common cause of failed or low-purity synthesis.

  • Place the desired amount of resin (e.g., 1 g) in a suitable SPPS reaction vessel.

  • Add DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or shaking).[10]

  • Remove the DCM by filtration.

  • Wash the resin with DMF (3 x 10 mL) to fully solvate it for the subsequent steps.

Protocol 2: The SPPS Elongation Cycle

This cycle is repeated for each amino acid in the sequence, including the N-pyridyl pipecolic acid.

Step A: Fmoc Deprotection Causality: The Nα-Fmoc group is a temporary protecting group that masks the amine, preventing self-polymerization.[9] It is removed with a mild base, piperidine, to expose the free amine for the next coupling reaction.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[10][11]

  • Agitate the mixture for 3 minutes.

  • Filter to remove the solution.

  • Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[11]

Step B: Coupling of Fmoc-N-Pyridyl-Pipecolic Acid Causality: The carboxylic acid of the incoming amino acid must be activated to react with the newly exposed N-terminal amine on the resin-bound peptide.[8] Coupling reagents like HATU form a highly reactive intermediate ester, facilitating rapid and efficient amide bond formation. The bulky, conformationally restricted nature of pipecolic acid may require optimized conditions to achieve high coupling efficiency.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Pip(N-pyridyl)-COOH Active_Ester Activated OAt-Ester (Highly Reactive) AA->Active_Ester + HATU HATU + DIPEA HATU->Active_Ester Resin Resin-Peptide-NH2 (Free Amine) Active_Ester->Resin Reaction New_Peptide Resin-Peptide-CO-Pip(N-pyridyl)-Fmoc Resin->New_Peptide

Caption: Activation and coupling of the N-pyridyl pipecolic acid monomer.

  • In a separate vessel, pre-activate the Fmoc-N-pyridyl-pipecolic acid. For a 0.5 mmol scale synthesis, dissolve:

    • Fmoc-N-pyridyl-pipecolic acid (4 equivalents, 2.0 mmol)

    • HATU (3.9 equivalents, 1.95 mmol)

    • In DMF (approx. 5 mL).

  • Add DIPEA (8 equivalents, 4.0 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction for 1-2 hours at room temperature.

    • Expert Insight: Due to potential steric hindrance, a longer coupling time or a double coupling (repeating the procedure with a fresh solution of activated amino acid) may be necessary. A Kaiser test can be performed on a small sample of beads to check for the presence of unreacted primary amines.

  • Filter the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Final Cleavage and Deprotection

Causality: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed.[12] This is achieved using a strong acid, typically TFA.[12] Highly reactive carbocations (e.g., t-butyl cations) are generated during this process, which can cause unwanted side reactions with sensitive amino acid residues. Scavengers are added to the cleavage cocktail to trap these reactive species.[12]

  • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[12]

  • Prepare a cleavage cocktail. A standard "Reagent K" is effective for most peptides:

    • TFA (Trifluoroacetic Acid): 90%

    • Phenol: 5%

    • Water: 2.5%

    • Triisopropylsilane (TIPS): 2.5%

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a fresh conical tube.

  • Concentrate the filtrate to about 1-2 mL using a gentle stream of nitrogen.

  • Add cold diethyl ether (approx. 40 mL) to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the resulting white pellet under vacuum.

Quality Control and Characterization

Validation of the final product is a non-negotiable step to ensure the integrity of the synthesis.

Technique Purpose Expected Outcome
Reverse-Phase HPLC Assess purity and perform purification.[13][14]A major peak corresponding to the target peptide, with minimal impurity peaks. Purity is calculated by peak area integration.
Mass Spectrometry (LC-MS) Confirm molecular weight and identity.[13][15]The observed mass should match the calculated theoretical mass of the N-pyridyl pipecolic acid-containing peptide.[16]
NMR Spectroscopy Detailed structural analysis.Provides definitive structural information, confirming the incorporation and stereochemistry of the building block (if required).[13][17]

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete coupling of a bulky residue (e.g., pipecolic acid).- Premature chain termination.- Perform a double coupling for the problematic residue.- Increase coupling time or use a more potent activator.- Ensure complete deprotection before coupling.
Multiple Peaks in HPLC - Incomplete deprotection of Fmoc or side-chain groups.- Deletion sequences from inefficient coupling.- Side reactions during cleavage (alkylation).- Extend deprotection times or use fresh piperidine solution.- Implement a capping step after each coupling.- Ensure the correct scavenger cocktail is used for the specific amino acid sequence.[12]
Mass Spectrum Shows +56 Da Adducts t-Butyl cation addition during cleavage.Increase the amount or variety of scavengers (e.g., TIPS, EDT) in the cleavage cocktail.
No or Low Coupling Efficiency (Kaiser Test Positive) - Insufficient activation of the incoming amino acid.- Steric hindrance.- Aggregation of the growing peptide chain.- Check the quality of coupling reagents.- Switch to a different coupling reagent (e.g., from HBTU to HATU).- Use a resin with a lower loading capacity or a PEG-based resin to reduce aggregation.[18]

Conclusion

The solid-phase synthesis of peptides containing N-pyridyl pipecolic acid is a powerful strategy for developing novel peptide therapeutics with tailored properties. By understanding the rationale behind each step—from resin swelling to final cleavage—and by implementing robust protocols and quality control measures, researchers can confidently synthesize these complex molecules. The methods described herein provide a solid foundation for the exploration and optimization of peptides that leverage the unique structural and chemical advantages of this valuable building block.

References

  • Giraud, M., Cavelier, F., & Martinez, J. (2006). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Arkivoc.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Duquesne University Chemistry Department.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Al-Rooqi, M. M., et al. (2022, November 15). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. [Link]

  • Zhang, Y., & Pike, A. (2021, April 15). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ateba, S. B., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, Vol. 35.
  • Svojanovska, S., et al. (2025, June 4). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • GMC. (2006, March 1). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Fadel, A., & Lahrache, N. (n.d.). An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc.. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • Beyermann, M., & Bienert, M. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(pyridin-3-yl)piperidine-2-carboxylic acid via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(pyridin-3-yl)piperidine-2-carboxylic acid through a copper-catalyzed Ullmann coupling reaction. N-aryl piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2][3] The Ullmann coupling offers a powerful and cost-effective method for the creation of C-N bonds, providing an alternative to palladium-catalyzed methods.[4] These application notes detail the scientific rationale, a step-by-step experimental protocol, optimization strategies, and troubleshooting for this specific transformation, with a focus on addressing the challenges posed by the presence of a carboxylic acid functionality.

Introduction: The Significance of N-Aryl Piperidine-2-Carboxylic Acids

The piperidine moiety is a foundational structural motif in a vast number of pharmaceuticals and natural products.[1][2] Arylation of the piperidine nitrogen to form N-aryl piperidines often imparts or enhances therapeutic properties. Specifically, N-aryl piperidine-2-carboxylic acid derivatives are being investigated for their potential as agonists for peroxisome proliferator-activated receptor γ (PPARγ), which is a key target in the treatment of type 2 diabetes and other metabolic disorders.[5] The synthesis of these compounds is therefore of considerable importance for drug discovery and development.

The Ullmann coupling, a copper-catalyzed cross-coupling reaction, is a classic and highly effective method for the formation of C-N bonds.[6] Modern advancements in ligand development have significantly improved the efficiency and substrate scope of the Ullmann reaction, allowing for milder reaction conditions compared to traditional protocols.[7][8] This makes it an attractive method for the synthesis of complex molecules with diverse functional groups.

This guide focuses on the specific challenge of coupling piperidine-2-carboxylic acid with a heteroaryl halide, 3-bromopyridine or 3-iodopyridine. The presence of the carboxylic acid group necessitates careful consideration of reaction conditions to avoid potential side reactions, such as chelation with the copper catalyst or acid-base reactions that could inhibit the desired coupling.

Mechanism and Scientific Rationale

The Ullmann N-arylation reaction is believed to proceed through a catalytic cycle involving a copper(I) species as the active catalyst.[9] While the precise mechanism can vary depending on the specific substrates and ligands, a generally accepted pathway is outlined below:

  • Formation of the Copper-Amine Complex: The reaction is initiated by the coordination of the piperidine-2-carboxylic acid to the copper(I) catalyst. The presence of a base is crucial for the deprotonation of the amine, forming a copper-amide intermediate.

  • Oxidative Addition: The aryl halide (3-bromopyridine or 3-iodopyridine) then undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired C-N bond of the final product, 1-(pyridin-3-yl)piperidine-2-carboxylic acid, and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Ullmann coupling. Bidentate ligands, such as amino acids (e.g., L-proline) or diamines, can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures.[7][10] The carboxylic acid group of the piperidine-2-carboxylic acid substrate itself may also play a role in coordinating with the copper catalyst, potentially influencing the reaction outcome.

Catalytic Cycle of the Ullmann N-Arylation

Ullmann_Coupling_Mechanism cluster_legend Legend Cu(I)X Cu(I)X Cu(I)-Piperidine Complex Cu(I)-Piperidine Complex Cu(I)X->Cu(I)-Piperidine Complex + Piperidine-2-COOH + Base Piperidine-2-COOH Piperidine-2-carboxylic Acid Base Base Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Piperidine Complex->Cu(III) Intermediate + 3-Halopyridine (Oxidative Addition) 3-Halopyridine 3-Halopyridine Product 1-(pyridin-3-yl)piperidine- 2-carboxylic acid Cu(III) Intermediate->Product (Reductive Elimination) Regenerated Cu(I)X Cu(I)X Cu(III) Intermediate->Regenerated Cu(I)X Catalyst Catalyst Species Intermediate Key Intermediate Final Product Final Product

Caption: A simplified diagram of the Ullmann N-arylation catalytic cycle.

Experimental Protocol

This protocol provides a starting point for the Ullmann coupling of piperidine-2-carboxylic acid and 3-halopyridines. Optimization of the reaction conditions may be necessary to achieve the best results for your specific setup.[11]

Materials and Reagents:

  • Piperidine-2-carboxylic acid

  • 3-Bromopyridine or 3-Iodopyridine

  • Copper(I) iodide (CuI)

  • L-Proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • Dimethylformamide (DMF) or Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add piperidine-2-carboxylic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Under a positive pressure of inert gas, add 3-bromopyridine (1.2 eq) or 3-iodopyridine (1.2 eq) via syringe.

    • Add anhydrous DMF or dioxane (to make a 0.1 to 0.5 M solution with respect to the piperidine-2-carboxylic acid) via syringe.

  • Reaction:

    • Immerse the reaction flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 1-(pyridin-3-yl)piperidine-2-carboxylic acid.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add reagents to Schlenk flask - Purge with inert gas - Add aryl halide and solvent B 2. Reaction - Heat to 100-120 °C - Stir for 12-24 h - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool and dilute with EtOAc - Quench with NH4Cl (aq) - Extract and wash B->C D 4. Purification - Dry and concentrate - Purify by column chromatography C->D E Pure Product 1-(pyridin-3-yl)piperidine- 2-carboxylic acid D->E

Caption: A flowchart illustrating the key steps in the synthesis.

Optimization of Reaction Conditions

The following table provides a summary of key parameters that can be optimized to improve the yield and purity of the desired product.

ParameterRecommended Starting ConditionsOptimization StrategyRationale and References
Copper Source CuI (Copper(I) iodide)Screen other Cu(I) salts (e.g., CuBr, CuCl) or Cu(II) salts (e.g., CuO, Cu(OAc)₂).Cu(I) is generally considered the active catalytic species.[6]
Ligand L-ProlineScreen other amino acids (e.g., N,N-dimethylglycine) or diamines (e.g., N,N'-dimethylethylenediamine).Ligands accelerate the reaction and allow for milder conditions.[7][12]
Base K₂CO₃ (Potassium carbonate)Screen other inorganic bases such as Cs₂CO₃ or K₃PO₄.The choice of base can significantly impact the reaction rate and yield.
Solvent DMF (Dimethylformamide)Screen other polar aprotic solvents like dioxane, DMSO, or NMP.The solvent affects the solubility of reagents and the reaction temperature.[13]
Temperature 100-120 °CVary the temperature in the range of 80-140 °C.Higher temperatures may increase the reaction rate but can also lead to decomposition.
Aryl Halide 3-IodopyridineCompare with 3-bromopyridine. Aryl iodides are generally more reactive than aryl bromides.The reactivity order is typically I > Br > Cl.[13]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Inappropriate ligand- Insufficient temperature- Poor quality reagents/solvents- Use fresh, high-purity CuI.- Screen a variety of ligands.- Gradually increase the reaction temperature.- Use anhydrous solvents and high-purity reagents.
Formation of side products (e.g., homocoupling of aryl halide) - High reaction temperature- Inappropriate ligand-to-copper ratio- Lower the reaction temperature.- Optimize the ligand-to-copper ratio (typically 2:1).
Decomposition of starting materials or product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product purification - Formation of copper complexes- Incomplete reaction- During work-up, wash with a saturated solution of NH₄Cl to remove copper salts.- Ensure the reaction goes to completion by optimizing conditions.

Characterization of 1-(pyridin-3-yl)piperidine-2-carboxylic acid

  • ¹H NMR: Signals corresponding to the pyridine and piperidine ring protons.

  • ¹³C NMR: Resonances for the carbons of both heterocyclic rings and the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated exact mass of C₁₁H₁₄N₂O₂ (206.1055 g/mol ).

Conclusion

The Ullmann coupling provides a robust and efficient method for the synthesis of 1-(pyridin-3-yl)piperidine-2-carboxylic acid. Careful selection of the copper catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. This guide offers a comprehensive starting point for researchers in medicinal chemistry and drug development to synthesize this and related N-aryl piperidine-2-carboxylic acid derivatives. Further optimization of the presented protocol may be necessary to adapt it to specific laboratory conditions and substrate variations.

References

  • SL23 Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. (n.d.). Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Cu(I)/amino acid catalyzed coupling reactions of aryl halides and nucleophiles: applications in large-scale production. CHIMIA International Journal for Chemistry, 62(5), 415-419.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ma, D., & Zhang, Y. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 41(11), 1450-1460.
  • Ma, D., & Cai, Q. (2008). Cu(I)
  • On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides | Organic Letters - ACS Publications - ACS.org. (2015). Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (2021). Retrieved from [Link]

  • Systematic evaluation and optimization of modification reactions of oligonucleotides with amines and carboxylic acids for the synthesis of DNA-encoded chemical libraries - PubMed. (2014). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Optimization of Ullmann Coupling Reaction Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperidine-2-carboxylic acid (1TMS) - InChI=1S/C9H19NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h8,10H,4-7H2,1-3H3 - the Golm Metabolome Database. (2014). Retrieved from [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Retrieved from [Link]

  • Optimization of Ullmann amine coupling reaction between bromobenzene 1a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules, 25(11), 2534.
  • 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. (2009). Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC. (2010). Retrieved from [Link]

  • Table 1 from Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Ma, D., & Buchwald, S. L. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (2011). Retrieved from [Link]

Sources

Application Note: Esterification Strategies for 1-(pyridin-3-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring robust, scalable, and high-purity esterification protocols for 1-(pyridin-3-yl)piperidine-2-carboxylic acid (also known as N-(3-pyridyl)pipecolic acid).

The guide prioritizes scientific integrity , mechanistic clarity , and reproducibility .

Abstract

The esterification of 1-(pyridin-3-yl)piperidine-2-carboxylic acid presents unique challenges due to its zwitterionic nature , steric hindrance at the


-carbon, and the electronic influence of the 

-(3-pyridyl) substituent. This guide details two primary methodologies: Acid-Mediated Alcoholysis (Thionyl Chloride) for scalable, cost-effective synthesis, and Base-Promoted Alkylation for mild, acid-sensitive applications. Protocols include critical process parameters (CPPs), mechanistic rationale, and validation steps.

Strategic Analysis of the Substrate

Before initiating synthesis, one must understand the molecule's behavior in solution to select the correct method.

FeatureChemical ImplicationOperational Consequence

-Amino Acid Core
Steric bulk at the 2-position (pipecolic acid scaffold).Direct Fischer esterification (acid/alcohol reflux) is often too slow. Activation via acid chloride is preferred.

-(3-Pyridyl) Group
Electron-withdrawing aryl group; reduces N-basicity compared to alkyl amines.The nitrogen lone pair is less nucleophilic, reducing self-acylation risks, but the pyridine ring adds basicity (

).
Chirality (C2) The C2 position is susceptible to racemization under harsh acidic reflux or strong basic conditions.Temperature control is critical. Method A uses low-temp activation; Method B avoids heat entirely.
Decision Matrix: Selecting the Right Protocol
  • Choose Method A (SOCl₂/MeOH) if:

    • You need to synthesize Methyl or Ethyl esters.

    • You are working on a gram-to-multigram scale.

    • The product will be isolated as a Hydrochloride salt (stable solid).

  • Choose Method B (Alkyl Halide/Base) if:

    • You need complex esters (Benzyl, t-Butyl, Allyl).

    • You require mild conditions to preserve strict enantiopurity.

    • You lack ventilation for handling Thionyl Chloride.

Method A: Thionyl Chloride-Mediated Methanolysis

Best for: Scalable synthesis of Methyl/Ethyl esters.

Mechanistic Insight

This method generates anhydrous HCl in situ. Thionyl chloride (


) reacts with methanol to form HCl and Dimethyl Sulfite, while simultaneously activating the carboxylic acid to an acyl chloride intermediate. This highly reactive species is rapidly attacked by the alcohol, driving the reaction to completion even with sterically hindered substrates [1].
Protocol

Reagents:

  • Substrate: 1-(pyridin-3-yl)piperidine-2-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Activator: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice/water bath.

  • Activation (Critical Step): Add

    
     dropwise via a syringe or addition funnel.
    
    • Caution: The reaction is highly exothermic and releases

      
       and 
      
      
      
      gas. Maintain internal temperature
      
      
      .
    • Why: Adding

      
       to cold alcohol generates the active esterification cocktail safely.
      
  • Substrate Addition: Add the solid carboxylic acid substrate in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Optimization: If LCMS shows incomplete conversion after 16h, heat to reflux (65°C) for 2-4 hours. However, RT is preferred to minimize racemization.

  • Workup:

    • Concentrate the mixture in vacuo to remove solvent and excess HCl.

    • Result: The product is typically obtained as the Dihydrochloride salt (Pyridine-H+ and Piperidine-H+).

    • Free Base Isolation (Optional): Dissolve residue in minimal water, neutralize with saturated

      
       (pH ~8), and extract with Dichloromethane (DCM). Dry over 
      
      
      
      and concentrate.

Method B: Base-Promoted Alkylation (Cesium Carbonate)

Best for: Mild synthesis, complex esters, or avoiding acidic conditions.

Mechanistic Insight

This method utilizes the "Cesium Effect." Cesium carbonate (


) is soluble in organic solvents like DMF. The large Cesium cation forms a loose ion pair with the carboxylate anion, significantly increasing its nucleophilicity (the "naked anion" effect). This allows for rapid 

displacement of an alkyl halide [2].
Protocol

Reagents:

  • Substrate: 1-(pyridin-3-yl)piperidine-2-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) (0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF in a reaction vial.

  • Deprotonation: Add

    
    . The mixture may become a suspension. Stir at RT for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Add the Alkyl Iodide/Bromide dropwise.

  • Reaction: Stir at Room Temperature for 3–6 hours.

    • Monitoring: This reaction is typically faster than Method A. Monitor by TLC or LCMS.

  • Workup:

    • Dilute the reaction mixture with Water (5x volume) and Ethyl Acetate.

    • Separate phases. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      

Analytical Validation & Quality Control

Trustworthiness relies on rigorous verification. Use the following metrics to validate your product.

TechniqueExpected Signal (Methyl Ester)Interpretation
1H NMR Singlet at 3.60 – 3.75 ppm (3H)Confirms presence of Methyl ester (

).
1H NMR Shift of

-proton
The proton at C2 (chiral center) typically shifts downfield by ~0.1-0.2 ppm compared to the acid.
LC-MS M+1 Peak = 221.1 (for Methyl ester)Confirms molecular weight (Acid MW 206 + 14).
HPLC Shift in Retention Time (Rt)Ester is significantly less polar; Rt will increase on Reverse Phase (C18).

Process Logic Visualization

The following diagram illustrates the decision-making process and chemical flow for the two described methods.

EsterificationWorkflow Start Target: 1-(pyridin-3-yl)piperidine-2-carboxylic acid Decision Select Strategy based on Requirements Start->Decision MethodA Method A: Acid-Mediated (SOCl2/MeOH) Scale: Gram+ Goal: Simple Alkyl Esters Decision->MethodA Robustness/Cost MethodB Method B: Base-Promoted (Cs2CO3/R-X) Scale: mg to Gram Goal: Complex/Labile Esters Decision->MethodB Mildness/Complexity StepA1 1. Cool MeOH to 0°C 2. Add SOCl2 (In-situ HCl gen) MethodA->StepA1 StepB1 Dissolve in DMF Add Cs2CO3 (Form Carboxylate) MethodB->StepB1 StepA2 Add Substrate Warm to RT (12-16h) StepA1->StepA2 StepA3 Evaporate Solvent StepA2->StepA3 ProductA Product: Ester Hydrochloride Salt (High Stability) StepA3->ProductA StepB2 Add Alkyl Halide (MeI, BnBr) Stir RT (3-6h) StepB1->StepB2 StepB3 Aq. Workup (Remove DMF) StepB2->StepB3 ProductB Product: Free Base Ester (High Purity) StepB3->ProductB

Figure 1: Decision logic and workflow for selecting the optimal esterification pathway based on substrate constraints and desired output.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance at C2 position.Increase reaction temp to reflux (65°C) or extend time. Add 1-2 equiv more

.
Racemization Excessive heat or prolonged reaction time.Keep reaction at RT. Use Method B (Base-promoted) which proceeds at lower temps.
Product is Hygroscopic Formation of HCl salt.Lyophilize the product or convert to free base using

wash.
Incomplete reaction (Method B) Poor solubility of Cs2CO3.Ensure vigorous stirring. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer.

References

  • Chemistry Steps. "Preparation of Esters via Fischer Esterification and Acid Chlorides." Chemistry Steps. Accessed October 2023. [Link]

  • ResearchGate. "Synthesis of n-butyl esters... in the presence of DMAP." ResearchGate. Accessed October 2023. [Link]

  • PrepChem. "Synthesis of methyl 1-methylpiperidine-4-carboxylate." PrepChem. Accessed October 2023. [Link]

Application Note: Incorporating 1-(pyridin-3-yl)piperidine-2-carboxylic acid into DELs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for incorporating 1-(pyridin-3-yl)piperidine-2-carboxylic acid into DNA-Encoded Libraries (DELs). This scaffold serves as a critical bifunctional building block, offering a rigidified amino acid core (piperidine) coupled with a privileged heteroaromatic pharmacophore (pyridine).

Executive Summary

The incorporation of 1-(pyridin-3-yl)piperidine-2-carboxylic acid (referred to herein as PyPip-COOH ) presents a unique opportunity to introduce restricted conformational space and heteroaromatic hydrogen-bonding potential into DNA-encoded libraries. However, this molecule poses specific synthetic challenges:

  • Steric Hindrance: The carboxylic acid at the C2 position is sterically crowded due to the adjacent N-aryl ring and the cyclic backbone.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring (via the nitrogen) reduces the nucleophilicity of the piperidine nitrogen, but here the piperidine nitrogen is already fully substituted (tertiary), making the carboxylic acid the reactive handle.

  • Solubility: The zwitterionic nature of the amino acid core requires careful buffer selection to prevent precipitation during DNA coupling.

This guide outlines an optimized EDC/HOAt-mediated coupling protocol specifically tuned for this hindered substrate, ensuring >85% conversion on DNA while preserving tag integrity.

Molecule Profile & Design Considerations

FeatureSpecificationImpact on DEL Synthesis
Structure N-linked Pyridine-PiperidineRigid scaffold; limits rotational freedom.
Reactive Group C2-Carboxylic AcidHigh Steric Bulk. Requires high-efficiency activation agents (HOAt).
pKa (Pyridine) ~5.2 (Conjugate acid)May protonate at acidic pH; ensure coupling pH > 7.5.
Chirality C2 StereocenterRisk of racemization is low (tertiary amine), but avoid strong bases.
LogP ~1.5 (Est.)Moderate lipophilicity; DMSO co-solvent required.
Structural Visualization

The following diagram illustrates the coupling strategy and the steric environment of the building block.

ReactionScheme cluster_legend Reaction Conditions DNA DNA-Linker-NH2 (Nucleophile) Coupling Activation Complex (EDC / HOAt) DNA->Coupling BB 1-(pyridin-3-yl)piperidine-2-COOH (Electrophile) BB->Coupling Steric Hindrance (C2 Position) Product DNA-Conjugate (Amide Bond Formed) Coupling->Product >85% Yield (pH 8.0) Buffer: MOPS (pH 8.0) Buffer: MOPS (pH 8.0) Co-solvent: DMSO (40%) Co-solvent: DMSO (40%) Buffer: MOPS (pH 8.0)->Co-solvent: DMSO (40%) Temp: 25°C Temp: 25°C Co-solvent: DMSO (40%)->Temp: 25°C

Caption: Reaction scheme highlighting the steric challenge at the C2 position and the requirement for optimized activation.

Protocol: On-DNA Amide Coupling[1][2][3][4]

Rationale for Reagent Selection

Standard DEL coupling reagents like DMT-MM often fail to achieve high conversion (>80%) with alpha-substituted, sterically hindered amino acids like PyPip-COOH [1].

  • Chosen Method: EDC / HOAt / DIPEA .[1][2]

  • Why: HOAt (1-Hydroxy-7-azabenzotriazole) generates an activated ester that is more reactive than the OBt ester and benefits from the "neighboring group effect" of the pyridine nitrogen in the triazole ring, accelerating the attack of the DNA-amine [2].

Materials Required
  • DNA Headpiece (HP): Amine-modified dsDNA (e.g., 5'-amino-C6-linker).

  • Building Block: 1-(pyridin-3-yl)piperidine-2-carboxylic acid (200 mM stock in DMSO).

  • Coupling Agents:

    • EDC[1][3][2]·HCl (freshly prepared 400 mM in water).

    • HOAt (200 mM in DMSO).

  • Base: DIPEA (200 mM in DMSO).

  • Buffer: 500 mM MOPS buffer, pH 8.0.

  • Precipitation Reagents: 5 M NaCl, cold Ethanol (-20°C).

Step-by-Step Procedure
Step 1: Reaction Assembly (10 nmol Scale)
  • Prepare DNA Solution: In a 1.5 mL tube or 96-well plate, dissolve 10 nmol of amino-DNA in 25 µL of MOPS buffer (500 mM, pH 8.0).

  • Add Building Block: Add 10 µL of PyPip-COOH stock (200 mM in DMSO).

    • Final Conc: ~40 mM (200 equiv).

  • Add HOAt: Add 10 µL of HOAt stock (200 mM in DMSO).

    • Note: Add HOAt before EDC to ensure rapid formation of the active ester.

  • Add EDC: Add 5 µL of EDC·HCl stock (400 mM in water).

    • Critical: Prepare EDC immediately before use. Hydrolysis is rapid in water.

  • Add Base: Add 2 µL of DIPEA stock (200 mM in DMSO) only if the pH drops below 7.0 (check with micro-pH strip).

    • Target pH: 7.5–8.5.

  • Incubation: Vortex gently, spin down, and incubate at 25°C for 12 hours .

Step 2: "Boost" Addition (Optional but Recommended)

Due to the steric hindrance of the C2-position, a second addition of reagents ensures completion.

  • After 12 hours, add a fresh aliquot of EDC (5 µL) and HOAt (5 µL) .

  • Incubate for an additional 4–6 hours .

Step 3: Purification (Ethanol Precipitation)
  • Add 10% volume (approx. 6 µL) of 5 M NaCl.

  • Add 2.5x volume (approx. 150 µL) of cold absolute ethanol.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully remove supernatant. Wash pellet with 200 µL of 70% cold ethanol.

  • Air dry the pellet and resuspend in 50 µL of distilled water or TE buffer.

Quality Control & Validation

Analytical Methods

Validation is performed using LC-MS (Liquid Chromatography-Mass Spectrometry) tailored for oligonucleotides.

  • Column: C18 Oligonucleotide Column (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in H2O.

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 40% B over 10 minutes.

  • Detection: UV (260 nm) and MS (Negative Mode).

Expected Results
ComponentMass Shift (Δ)Description
Starting Material 0 DaUnreacted Amino-DNA
Product +188.2 DaCoupled PyPip-COOH (MW 206.2 - H2O)
Activated Ester +135 DaTransient HOAt ester (rarely seen)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C2.Use the "Boost" protocol (Step 2). Increase temperature to 35°C (monitor DNA stability).
DNA Degradation pH too low (<5.0) or contaminants.Ensure MOPS buffer maintains pH > 7.0. Check DMSO purity.
Precipitation PyPip-COOH insolubility.Increase DMSO concentration to 50% (DNA tolerates up to 60% DMSO).

Library Workflow Integration

The following graph illustrates where this protocol fits within a standard "Split-and-Pool" DEL synthesis cycle.

Workflow Start Pool Split (DNA-Amine) Reaction Amide Coupling (PyPip-COOH + EDC/HOAt) Start->Reaction Distribute to Wells QC LC-MS QC (Check Conversion) Reaction->QC Aliquot 1% QC->Reaction Fail (<80%) Repeat Boost Encoding Enzymatic Ligation (Code for PyPip) QC->Encoding Pass (>80%) Pool Pool Library Encoding->Pool Combine

Caption: Integration of PyPip-COOH coupling into a Split-and-Pool DEL workflow.

References

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Source: ACS Combinatorial Science (2016). Context: Establishes EDC/HOAt as superior to DMT-MM for sterically hindered carboxylic acids on DNA. URL:[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants. Source: Chemical Science (2019). Context: Discusses alternative surfactant-based conditions for difficult couplings. URL:[Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Source: Journal of Medicinal Chemistry. Context: Validates the biological relevance and stability of the piperidine-2-carboxylic acid scaffold. URL:[Link]

Sources

Application Note: Reductive Amination Routes to N-(3-Pyridyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The N-(3-pyridyl)piperidine scaffold—specifically 3-(piperidinylamino)pyridine derivatives—is a privileged structural motif in modern medicinal chemistry. It serves as a core pharmacophore in the development of phosphoinositide 3-kinase (PI3K) inhibitors, CBP/P300 bromodomain inhibitors, and novel therapeutics targeting Chagas disease[1][2].

Constructing this scaffold typically involves C-N bond formation between a piperidine ring and a pyridine ring. While Buchwald-Hartwig cross-coupling and nucleophilic aromatic substitution (SNAr) are viable for certain highly activated substitution patterns, the reductive amination of 3-aminopyridine with piperidone derivatives (such as 1-Boc-4-piperidone or 1-Boc-3-piperidone) offers a highly concise, scalable, and atom-economical route[2]. This guide details the mechanistic rationale and validated protocols for executing this specific transformation.

Mechanistic Insights: Overcoming Heteroaromatic Deactivation

The Challenge: 3-Aminopyridine is a notoriously poor nucleophile compared to standard aliphatic amines. The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridine ring. Consequently, the initial nucleophilic attack on the piperidone carbonyl to form the hemiaminal—and the subsequent dehydration to the iminium ion—is kinetically slow and thermodynamically disfavored.

The Solution: To drive the reaction forward, the equilibrium must be manipulated via acid catalysis and strategic selection of the reducing agent.

  • Brønsted Acid Catalysis: The addition of acetic acid (AcOH) serves a dual purpose. It protonates the carbonyl oxygen of the piperidone, increasing its electrophilicity, and facilitates the dehydration of the hemiaminal intermediate into the reactive iminium species.

  • Chemoselective Reduction: Because imine formation is slow, using a strong, unhindered reducing agent (like NaBH4) will prematurely reduce the piperidone into a piperidinol byproduct. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH3) are preferred because they selectively reduce the protonated iminium ion over the unprotonated ketone.

G A 3-Aminopyridine + 1-Boc-4-piperidone B Hemiaminal Intermediate A->B H+ catalysis (AcOH) C Iminium Ion (Activated) B->C -H2O D N-(3-pyridyl)piperidine Derivative C->D Hydride Transfer (STAB / NaCNBH3)

Figure 1: Mechanistic pathway for reductive amination, highlighting acid-catalyzed iminium formation.

Comparative Analysis of Reducing Agents

The choice of reducing agent dictates the reaction conditions, safety profile, and workup complexity. Below is a synthesized comparison of field-proven systems for this specific heteroaromatic scaffold.

Reducing AgentSolvent SystemAdditiveTempYieldExpert Notes
NaBH(OAc)3 (STAB) DCE or THFAcOH (1-2 equiv)RT65-75%Industry standard. Requires pre-stirring to form the imine before addition. Low toxicity.
NaCNBH3 MeOHAcOH (25% v/v)60 °C80-85%Highly effective for unreactive heterocyclic amines[3]. Generates toxic HCN gas; requires fume hood.
MP-Cyanoborohydride THF/EtOHAcOH (25% v/v)RT>90%Macroporous polystyrene-bound reagent. Eliminates aqueous workup; ideal for parallel synthesis[3].
Ti(OiPr)4 / NaBH4 EtOHNoneRT70-80%Ti(OiPr)4 acts as both a Lewis acid and a water scavenger. Excellent for sterically hindered piperidones.

Experimental Workflows & Protocols

Protocol A: Stepwise STAB-Mediated Reductive Amination

This protocol is optimized for multigram-scale synthesis, ensuring the piperidone is not prematurely reduced[2].

Materials:

  • 3-Aminopyridine (1.0 equiv, limiting reagent)

  • 1-Boc-4-piperidone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 3-aminopyridine and 1-Boc-4-piperidone in anhydrous DCE (0.2 M concentration).

  • Acidification: Add glacial acetic acid (1.5 equiv) dropwise. Stir the mixture at room temperature for 4 to 6 hours. Causality Note: This pre-stirring period is critical. It allows the thermodynamically disfavored iminium ion to accumulate before the reducing agent is introduced.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portionwise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 until the pH reaches ~8 (Caution: CO2 gas evolution). Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure N-Boc protected N-(3-pyridyl)-4-aminopiperidine.

Protocol B: Solid-Supported "Catch and Release" Synthesis

This protocol utilizes MP-Cyanoborohydride, a resin-bound equivalent of tetraalkylammonium cyanoborohydride, streamlining the purification process by completely eliminating aqueous workup[3].

Materials:

  • 3-Aminopyridine (1.0 equiv)

  • 1-Boc-4-piperidone (0.8 equiv, limiting reagent to suppress overalkylation)

  • MP-Cyanoborohydride resin (2.5 equiv relative to limiting reagent)

  • Solvent: 25% Acetic Acid in THF/MeOH[3]

  • Scavengers: PS-Benzaldehyde and PS-TsNHNH2

Step-by-Step Procedure:

  • Reaction Setup: To a fritted reaction vessel, add 3-aminopyridine, 1-Boc-4-piperidone, and MP-Cyanoborohydride.

  • Solvent Addition: Add the 25% AcOH solvent mixture. Causality Note: The high concentration of acetic acid is uniquely tolerated by cyanoborohydride and is necessary to force the imine formation of the unreactive 3-aminopyridine[3].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 16 hours.

  • Scavenging: Add a cocktail of PS-Benzaldehyde (to scavenge unreacted primary amine) and PS-TsNHNH2 (to scavenge unreacted piperidone) to the vessel[3]. Agitate for an additional 4 hours.

  • Filtration: Filter the reaction mixture through the frit to remove all resins. Wash the resin bed twice with THF.

  • Concentration: Evaporate the filtrate to afford the target secondary amine in high purity (>95%), free of boron byproducts[3].

G Step1 Reaction Mixture (Amine, Ketone, MP-Cyanoborohydride) Step2 Primary Filtration (Removes spent Boron resin) Step1->Step2 16h at RT in 25% AcOH Step3 Scavenging Phase (Add PS-Benzaldehyde & PS-TsNHNH2) Step2->Step3 Filtrate transferred Step4 Final Filtration & Evaporation (Yields Pure Product) Step3->Step4 4h Agitation Removes unreacted precursors

Figure 2: Workflow for solid-supported synthesis utilizing MP-Cyanoborohydride and polymeric scavengers.

Downstream Applications

Once the N-Boc protected N-(3-pyridyl)aminopiperidine is isolated, the Boc group is reliably cleaved under acidic conditions (e.g., Trifluoroacetic acid in DCM, or 4M HCl in dioxane) to reveal the secondary amine of the piperidine ring[4]. This exposed secondary amine can then undergo subsequent functionalization, such as palladium-catalyzed arylation or acylation, to generate complex multi-ring therapeutic agents[2].

References

  • Two Analogues of Fenarimol Show Curative Activity in an Experimental Model of Chagas Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis D-NB.info (German National Library) URL:[Link]

  • MP-Cyanoborohydride Application Note: Reductive Amination Biotage Technical Resources URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Overcoming Steric Hindrance in N-Arylation of Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PIP-ARYL-001 Status: Open Priority: Critical (Blocker for SAR/Scale-up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Double-Constraint" Problem

Welcome to the technical support center for pipecolic acid functionalization. You are likely here because standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) failed to yield product, or resulted in <10% conversion.

The Root Cause: Pipecolic acid (piperidine-2-carboxylic acid) presents a unique "double-constraint" steric challenge that defeats standard catalytic cycles:

  • 
    -Substitution:  The carboxylic acid (or ester) moiety adjacent to the nitrogen creates immediate steric clash upon amine binding.
    
  • Cyclic Rigidity: Unlike acyclic amino acids, the piperidine ring cannot rotate away from the metal center to relieve steric strain.

This guide provides a self-validating protocol to overcome these barriers using Third/Fourth-Generation Buchwald Precatalysts (Tier 1) and Modified Ullmann-Ma Coupling (Tier 2).

Decision Logic: Selecting Your Method

Before starting, determine your pathway based on your substrate's protecting group and the aryl halide's electronics.

DecisionTree Start Start: Substrate Status Protect Is the Carboxylic Acid Protected? Start->Protect EsterType Ester Type? Protect->EsterType Yes (Ester) FreeAcid Free Acid Protect->FreeAcid No (COOH) MeEster Methyl/Ethyl Ester (Risk: Base hydrolysis/Racemization) EsterType->MeEster tBuEster t-Butyl Ester (Recommended) EsterType->tBuEster MethodB METHOD B: Cu-Catalysis (Ma Conditions / Oxalamides) FreeAcid->MethodB Direct Arylation MethodA METHOD A: Pd-Catalysis (BrettPhos/RuPhos Pd G4) MeEster->MethodA Careful Base Selection tBuEster->MethodA High Yield/Enantiopurity

Figure 1: Experimental decision matrix. Note that Method A (Pd) is preferred for complex SAR generation due to milder temperatures, while Method B (Cu) is viable for scale-up of simpler substrates.

Tier 1 Solution: Palladium-Catalyzed Coupling (The "Gold Standard")

For high-value intermediates where enantiopurity and conversion are paramount, we utilize bulky, electron-rich dialkylbiarylphosphine ligands.

The Mechanism of Action

Standard ligands fail at the Reductive Elimination step. The steric bulk of pipecolic acid destabilizes the Pd(II)-amido complex.

  • Solution: Ligands like RuPhos and BrettPhos form a monoligated Pd(0) species. Their bulk accelerates reductive elimination, effectively "squeezing" the product out of the metal center.

Protocol A: N-Arylation of Pipecolic Acid t-Butyl Ester

Use this for: Aryl bromides, chlorides, and triflates.

Reagents:

  • Catalyst: RuPhos Pd G4 (for secondary amines) or t-BuBrettPhos Pd G4 (specifically for amino esters to prevent racemization).

  • Base: Cs₂CO₃ (Weak base prevents racemization) or NaOtBu (Strong base, faster reaction, higher risk).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Ar flow, add:

    • Pipecolic acid t-butyl ester (1.2 equiv)

    • Aryl Halide (1.0 equiv)

    • RuPhos Pd G4 (1–3 mol%)

    • Cs₂CO₃ (2.0 equiv, ground to fine powder)

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active monomeric Pd species).

  • Reaction: Seal vial. Heat to 80°C (Bromides) or 100°C (Chlorides) for 12–24 hours.

  • Workup: Dilute with EtOAc, filter through Celite/Silica pad, concentrate.

Data Table: Ligand Performance Comparison
LigandYield (Typical)Racemization RiskNotes
PPh3 / dppf < 5%N/ADo not use. Too small, poor reductive elimination.
BINAP 10-20%HighBite angle unsuitable for this steric profile.
RuPhos 85-95% LowBest for general secondary amines.
t-BuBrettPhos 90-98% Very Low Best for amino acid esters. Bulkiest ligand available.

Tier 2 Solution: Copper-Catalyzed Ullmann-Ma Coupling

If Pd-catalysis is cost-prohibitive or if you wish to use the free acid directly (avoiding protection/deprotection steps), use the conditions developed by Dawei Ma.

Protocol B: Direct Arylation of Free Pipecolic Acid

Use this for: Aryl Iodides (preferred) or activated Aryl Bromides.

Reagents:

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 4-Hydroxy-L-proline (20 mol%) or Oxalamides (BHMPO) .

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Charge: Add Pipecolic acid (1.2 equiv), Aryl Iodide (1.0 equiv), CuI, Ligand, and Base to a tube.

  • Solvent: Add DMSO.

  • Heat: This requires higher energy. Heat to 90–110°C under Argon.

  • Note: The reaction proceeds via a transient carboxylate-directed mechanism where the pipecolic acid carboxylate coordinates to the Copper, directing the amine to the metal center.

Troubleshooting Matrix (Diagnostic & Repair)

Symptom 1: 0% Conversion (Starting Material Recovered)

  • Diagnosis: Catalyst poisoning or failure to activate.

  • Fix:

    • Check Oxygen: Did the solution turn black immediately? (Pd-black precipitation). Action: Re-run with rigorous degassing.

    • Check Halide: If using Aryl Chloride, switch to BrettPhos Pd G4 and increase temp to 110°C.

    • Check Heterocycle: If the aryl halide contains a pyridine/imidazole, it may bind Pd.[2] Action: Increase catalyst loading to 5 mol%.

Symptom 2: Low Yield + Racemization

  • Diagnosis: Base-mediated deprotonation of the

    
    -proton.
    
  • Fix:

    • Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .

    • Switch ligand to t-BuBrettPhos (The extreme bulk protects the metal center and accelerates the coupling faster than the rate of racemization).

Symptom 3: Hydrolysis of Ester

  • Diagnosis: Hydroxide traces in base or wet solvent.

  • Fix:

    • Use t-Butyl esters (resistant to hydrolysis).

    • Ensure base (Cs₂CO₃) is anhydrous (flame-dry under vacuum).

Visualizing the "Steric Wall"

The following diagram illustrates why standard ligands fail and how bulky ligands succeed at the critical Reductive Elimination step.

Mechanism cluster_fail Standard Ligand (Failure Mode) cluster_success Bulky Ligand (RuPhos/BrettPhos) Pd_fail Pd(II)-Amido Complex Steric STERIC CLASH (Pipecolic Acid Bulk) Pd_fail->Steric NoProd Stalled Cycle (Dehalogenation) Steric->NoProd Pd_succ Pd(II)-Amido Complex (Monoligated) Crowding Ligand Bulk 'Squeezes' Metal Pd_succ->Crowding Elim Fast Reductive Elimination Crowding->Elim Product N-Aryl Pipecolate Elim->Product

Figure 2: Mechanistic bottleneck. Bulky ligands destabilize the ground state of the Pd-Amido complex, lowering the activation energy for C-N bond formation.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)₂ + Ligand instead of a G4 Precatalyst? A: Technically yes, but not recommended for this substrate. G4 precatalysts generate the active Pd(0) species quantitatively even at low temperatures. Mixing Pd(OAc)₂ + Ligand requires heating to reduce Pd(II) to Pd(0), which often leads to catalyst decomposition before the difficult oxidative addition can occur.

Q: My aryl halide is an Aryl Fluoride. Can I use SNAr? A: Yes! If your aryl partner has strong electron-withdrawing groups (e.g., 4-CN, 4-NO₂), skip the metal catalysis. Use K₂CO₃ in DMF at 100°C . This is often cleaner.[3]

Q: Why is the t-Butyl ester preferred over Methyl? A: Two reasons:

  • Electronic: The t-Butyl group is electron-releasing, making the amine slightly more nucleophilic.

  • Stability: It prevents the formation of diketopiperazine side-products and is resistant to base hydrolysis during the coupling.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study."[4] Journal of the American Chemical Society.[4] (Discusses the mechanistic necessity of bulky ligands for hindered amides/amines). [4]

  • Ma, D., et al. "CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines." Organic Letters. (Foundation for the Copper-catalyzed Tier 2 protocol).

  • BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination with Sterically Hindered Substrates." (Practical troubleshooting steps for catalyst deactivation).

  • Organic Chemistry Portal. "Synthesis of α-Amino Acids and Derivatives." (Overview of protecting group strategies and racemization issues).

Sources

Preventing racemization of 1-(pyridin-3-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of 1-(pyridin-3-yl)piperidine-2-carboxylic acid Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Troubleshooting)

Executive Summary

The coupling and handling of 1-(pyridin-3-yl)piperidine-2-carboxylic acid presents a unique stereochemical challenge. Unlike standard N-acyl amino acids, this N-heteroaryl derivative cannot form an oxazolone intermediate. Instead, its racemization is driven exclusively by direct enolization , exacerbated by the electron-withdrawing nature of the pyridine ring.

This guide provides a validated stereocontrol framework, moving beyond generic peptide chemistry to address the specific electronic properties of the pyridyl-pipecolic scaffold.

Part 1: The Mechanistic Challenge

Why does this specific compound racemize?

Standard amino acids often racemize via oxazolone formation.[1] However, 1-(pyridin-3-yl)piperidine-2-carboxylic acid lacks the N-carbonyl group required for this pathway. Its instability arises from the inductive acidification of the


-proton.
  • Electronic Activation: The pyridine ring at the

    
     position is electron-withdrawing. This pulls electron density away from the piperidine nitrogen, which in turn inductively withdraws density from the 
    
    
    
    (
    
    
    ) carbon.
  • Alpha-Proton Acidity: This electronic cascade significantly lowers the pKa of the

    
    -proton compared to N-alkyl pipecolic acid derivatives.
    
  • Base Sensitivity: In the presence of tertiary amine bases (DIEA, TEA) used during coupling, the

    
    -proton is rapidly abstracted from the activated ester, forming a planar, achiral enolate.
    
Pathway Visualization

RacemizationPathway Start L-Isomer (Starting Material) Activated Activated Ester (L-Configuration) Start->Activated Activation (DIC/Oxyma) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base-Catalyzed Deprotonation (k_rac) Product_L Target Product (L-Amide) Activated->Product_L Fast Coupling (k_couple) Product_Rac Racemic Mixture (D/L Amide) Enolate->Product_Rac Reprotonation

Figure 1: The mechanism of racemization for N-heteroaryl amino acids is Direct Enolization. The competition between the coupling rate (


) and racemization rate (

) determines enantiopurity.

Part 2: Validated Coupling Protocol

Objective: Maximize


 while minimizing 

by eliminating strong bases during the activation step.
Recommended Workflow: The "Base-Free" Activation

This protocol uses carbodiimide activation with an acidic additive, avoiding the basic environment that triggers enolization.

ParameterSpecificationRationale
Coupling Reagent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea without requiring a tertiary base.
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Superior to HOBt/HOAt for suppressing racemization; creates a less acidic environment than HOAt.
Solvent DMF or DMAc (Anhydrous)Polar aprotic solvents stabilize the transition state; avoid DCM if solubility permits.
Temperature 0°C for activation, RT for couplingLow temperature during the critical activation phase reduces kinetic energy for deprotonation.
Base None (during activation)Eliminates the primary driver of enolization.
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equiv of 1-(pyridin-3-yl)piperidine-2-carboxylic acid and 1.1 equiv of Oxyma Pure in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice/water bath.

  • Activation: Add 1.1 equiv of DIC dropwise. Stir at 0°C for 5–10 minutes. Do not exceed 10 minutes.

  • Coupling: Add the amine partner (1.0–1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TMP (2,4,6-Collidine) along with the amine. Do not use TEA or DIEA.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir until completion (monitor via LCMS).

Part 3: Troubleshooting & FAQs

Q1: I am seeing 10-20% D-isomer even with the DIC/Oxyma protocol. What is wrong?

Diagnosis: This often occurs if the reaction pH drifts too high or if the activation time is too long. Corrective Action:

  • Check Amine Basicity: If your amine partner is highly basic, it can act as the base that deprotonates the activated ester. Pre-neutralize the amine with a weak acid (like Oxyma) before addition.

  • Switch Additive: Switch from Oxyma to HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling (

    
    ), allowing the reaction to finish before racemization occurs.
    
Q2: Can I use HATU or TBTU? They are faster.

Diagnosis: Uronium reagents (HATU, HBTU) require a base (DIEA/TEA) to function. This base is the enemy of your chiral center. Corrective Action:

  • Avoid if possible. If you must use HATU due to steric bulk of the amine:

    • Use TMP (2,4,6-Collidine) instead of DIEA. Collidine is sterically hindered and less likely to abstract the

      
      -proton.
      
    • Perform the entire reaction at 0°C .

    • Use a "pre-complexation" strategy: Mix Acid + HATU + Collidine for only 30 seconds before adding the amine.

Q3: How do I detect racemization? Standard C18 HPLC shows one peak.

Diagnosis: Enantiomers (L and D) have identical physical properties in achiral environments. You cannot detect racemization on a standard C18 column. Corrective Action:

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column Selection:

    • Primary Choice: Chiralpak AD-H or Chiralpak IA (Amylose-based). These are excellent for N-heterocycles.

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1). The Diethylamine (DEA) is crucial to sharpen the peak of the basic pyridine/piperidine moiety.

Q4: The compound degrades during storage. Why?

Diagnosis: The pyridine ring can act as an intramolecular base, and the carboxylic acid as an acid. In solution, this zwitterionic character can lead to self-catalyzed epimerization or decarboxylation over time. Corrective Action:

  • Store as the HCl salt or TFA salt . Protonating the pyridine nitrogen (

    
    ) and the piperidine amine shuts down the internal basicity.
    
  • Store at -20°C in solid form, under argon.

Part 4: Data & Reference Standards

Comparative Base Effects on Racemization

Data extrapolated from mechanistic studies on activated N-aryl amino acids.

Base UsedpKa (Conj.[2] Acid)Steric HindranceEstimated Racemization Risk
Triethylamine (TEA) 10.75LowHigh (>20%)
DIPEA (Hünig's Base) 10.75MediumModerate (5-15%)
NMM (N-Methylmorpholine) 7.38LowModerate (5-10%)
TMP (2,4,6-Collidine) 7.43HighLow (<2%)
None (DIC/Oxyma) N/AN/AMinimal (<0.5%)

References

  • ElFaham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Citation for: Comparative efficiency of Oxyma vs.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467. Link

    • Citation for: Protocols involving carbodiimides (DIC)
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling.[5] Canadian Journal of Chemistry, 51(15), 2555-2561. Link

    • Citation for: Foundational work establishing that N-substituted amino acids (preventing oxazolone formation) racemize via direct enolization in the presence of tertiary amines.
  • Li, R., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5650. Link

    • Citation for: Theoretical confirmation of alpha-proton acidity and enolization pathways in arom

Sources

Technical Support Center: Purification of 1-(pyridin-3-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of zwitterionic 1-(pyridin-3-yl)piperidine-2-carboxylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. Role: Senior Application Scientist Subject: Overcoming the "Zwitterionic Trap" in N-Heterocyclic Amino Acids

The purification of 1-(pyridin-3-yl)piperidine-2-carboxylic acid presents a classic challenge in medicinal chemistry: handling a highly polar, zwitterionic molecule that defies standard organic extraction techniques. This compound features a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~2.5), creating a zwitterionic window that renders it highly water-soluble and difficult to retain on standard silica.

This guide moves beyond generic advice, offering field-proven protocols for isolating this specific scaffold with high purity and yield.

Part 1: The Troubleshooting Console (Q&A)

Q1: I cannot extract my compound from the aqueous reaction mixture into DCM or EtOAc. What is happening?

A: You are encountering the "Isoelectric Trap." At neutral pH, this molecule exists predominantly as a zwitterion (Pyridine-H⁺ / Carboxylate-COO⁻). The net charge is zero, but the localized charges create a hydration shell that makes the compound insoluble in non-polar solvents like DCM or EtOAc.

  • Immediate Fix: Do not attempt further standard extractions. You will only extract impurities while your product remains in the water.

  • Strategic Solution: Switch to n-Butanol for extraction. Adjust the aqueous phase to the isoelectric point (approx. pH 4.0–4.5). The zwitterion has minimum solubility in water at its pI, and n-butanol is polar enough to extract it.

  • Alternative: Evaporate the aqueous phase to dryness (lyophilization) and proceed directly to Ion Exchange Chromatography (see Protocol A).

Q2: My compound streaks badly on normal phase silica gel (DCM/MeOH). How do I fix the peak shape?

A: The streaking is caused by the interaction of the basic pyridine nitrogen and the acidic carboxylate with the silanols on the silica surface.

  • The "Band-Aid" Fix: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). This blocks acidic silanol sites.

  • The Professional Fix: Stop using normal phase silica. This compound is ideally suited for Reverse Phase (C18) or Strong Cation Exchange (SCX) . Silica gel is the wrong tool for this job and will lead to mass loss.

Q3: I used Preparative HPLC (C18), but the compound elutes in the void volume (t₀).

A: The compound is too polar for standard C18 retention at neutral or acidic pH.

  • Solution: You must suppress ionization or use an ion-pairing agent.[1]

    • HILIC Mode: Switch to a HILIC column (e.g., Zwitterionic-HILIC or Amide). This is the most robust method for this polarity class [1].

    • Ion-Pairing: Add Heptafluorobutyric acid (HFBA) (0.1%) to the mobile phase. This forms a hydrophobic salt with the basic nitrogen, increasing retention on C18. Note: HFBA is difficult to remove and can suppress MS signals.

Q4: After purification, my NMR shows persistent salt peaks (TEA or inorganic salts). How do I desalt?

A: Zwitterions trap salts in their crystal lattice.

  • Protocol: Use a DOWEX 50W-X8 resin column (Protocol A below). This acts as a "catch-and-release" system. The compound binds to the resin, salts wash through with water, and the pure zwitterion is released with volatile ammonia.

Part 2: Visualization of Purification Logic

The following decision tree outlines the optimal workflow based on your crude mixture's state.

Purification_Workflow Start Crude Reaction Mixture (Aqueous/Organic) Check_Solubility Is product in Aqueous Phase? Start->Check_Solubility Direct_IEX Protocol A: Strong Cation Exchange (SCX) (Best for desalting) Check_Solubility->Direct_IEX Yes (High Water Sol) Butanol_Ext Extraction w/ n-Butanol (pH adjusted to ~4.2) Check_Solubility->Butanol_Ext No (Oily/Mixed) Crystallization Protocol C: Isoelectric Precipitation (High concentration only) Direct_IEX->Crystallization Polishing Step Prep_HPLC Protocol B: Prep HPLC (HILIC or C18+Ion Pair) Butanol_Ext->Prep_HPLC Low Purity Butanol_Ext->Crystallization High Purity

Figure 1: Decision matrix for isolating zwitterionic pyridine-piperidine carboxylic acids. Green paths indicate the highest recovery rates.

Part 3: Detailed Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) – The "Catch & Release"

Best for: Crude aqueous mixtures, desalting, and removing non-basic impurities.

Mechanism: The pyridine nitrogen binds to the acidic resin. Neutral/Acidic impurities wash away. Elution with ammonia releases the product.

Materials:

  • Resin: Dowex 50W-X8 (Hydrogen form, 200-400 mesh) or equivalent SCX cartridge.

  • Eluents: Deionized Water, 2M NH₄OH (Ammonium Hydroxide).

Step-by-Step:

  • Activation: Wash the resin with 1M HCl (2 CV - Column Volumes) to ensure H⁺ form, then rinse with water until pH is neutral.

  • Loading: Dissolve crude 1-(pyridin-3-yl)piperidine-2-carboxylic acid in minimal water (pH < 3). Load onto the column.[1][2] The compound will bind strongly.

  • Washing: Flush with water (3-5 CV).

    • Checkpoint: Check the effluent by TLC/LCMS. It should contain non-basic impurities and inorganic salts. The product remains on the column.

  • Elution: Elute with 2M NH₄OH (or 10% Pyridine in water if milder conditions are needed).

    • Mechanism:[3][4][5][6][7] The NH₄OH deprotonates the resin and the pyridine ring, releasing the zwitterion/anion.

  • Isolation: Collect fractions containing the product (monitor by TLC with Ninhydrin stain). Lyophilize immediately to remove water and volatile ammonia.

Expected Yield: >90% recovery. Purity: Usually >95%, salt-free [2, 3].

Protocol B: Isoelectric Precipitation

Best for: Large scale (>1g) purification where chromatography is too expensive.

Data Table: Solubility vs. pH (Estimated)

pH ConditionDominant SpeciesSolubility in WaterExtraction Potential
pH < 2.0 Cationic (Pyridine-H⁺, COOH)Very HighNone
pH 4.0 - 4.5 Zwitterionic (Pyridine-H⁺, COO⁻) Lowest (Precipitation) n-Butanol
pH > 7.0 Anionic (Pyridine, COO⁻)HighNone

Step-by-Step:

  • Dissolve the crude residue in a minimum amount of water (approx. 5 mL/g).

  • Insert a calibrated pH probe.

  • Slowly add 1M HCl or 1M NaOH dropwise.

  • Target pH 4.2 ± 0.2 .

  • Cool the solution to 4°C overnight.

  • If a precipitate forms, filter and wash with cold acetone. If no precipitate forms (due to high solubility), add Ethanol (3x volume) while stirring to induce crystallization of the zwitterion [4].

Protocol C: Analytical & Prep HPLC Conditions

Why Standard C18 Fails: The zwitterion is too hydrophilic. Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Column: Zwitterionic-HILIC (e.g., SeQuant ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 40% B over 20 mins. (Note: HILIC runs "backwards" compared to C18; higher water elutes the compound).

  • Detection: UV 254 nm (Pyridine chromophore).

Alternative: C18 with Ion-Pairing

  • Column: C18 (End-capped).

  • Buffer: Water + 0.1% TFA (Trifluoroacetic acid) or HFBA.

  • Note: The acid keeps the carboxylate protonated (neutral), forcing the molecule to rely on the pyridine-TFA ion pair for retention.

Part 4: References
  • Choudhury, S. et al. "HILIC profiling of zwitterionic metabolites." Journal of Chromatography A, 2018. Link

  • ResearchGate Community. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." National Institutes of Health (PubMed), 1991. Link

  • BenchChem Technical Support. "Strategies for Purifying Highly Polar Organic Compounds." BenchChem, 2025.[1] Link

  • Kilgore, J. "Crystallization of a zwitterion at the isoelectric point."[2] ResearchGate Discussions, 2020. Link

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(pyridin-3-yl)piperidine-2-carboxylic acid before handling.

Sources

Removing residual copper catalysts from N-arylation of pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Copper Removal from N-Aryl Pipecolic Acid Scaffolds

Status: Active Agent: Senior Application Scientist Context: N-arylation (Ullmann/Chan-Lam) of pipecolic acid results in stubborn Cu-chelated impurities due to the bidentate nature (N, O-donor) of the substrate.

Overview: The Chelation Challenge

Pipecolic acid is not just a substrate; it is a ligand. In N-arylation, the product often retains the ability to chelate copper between the tertiary nitrogen and the carboxylic acid moiety. Standard aqueous washes often fail because the Copper-Pipecolic Acid complex (


) is thermodynamically stable.

To reach ICH Q3D limits (Oral: 3000 µg/g; Parenteral: 300 µg/g), you must break this chelate using thermodynamics (stronger ligands) or kinetics (surface adsorption).

Ticket #001: "My product layer is still green/blue after three water washes."

Diagnosis: You are experiencing Ligand Persistence . The copper is not free; it is part of your product molecule's coordination sphere. Water washes alone cannot break the coordinate covalent bonds.

Solution: Competitive Ligand Exchange (Aqueous) You must introduce a water-soluble ligand with a higher binding constant for Cu(II) than your N-aryl pipecolic acid.

Protocol A: The Ammonium Hydroxide Wash (Basic Conditions) Best for: Products stable at pH > 10.

  • Dissolution: Dissolve crude reaction mixture in Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).

    • Why IPAc? Better phase separation than EtOAc with basic aqueous layers.

  • The Wash: Prepare a 10%

    
     (aq) / 20% 
    
    
    
    buffer solution.
  • Execution: Wash the organic layer 3 times.

    • Mechanism: Ammonia displaces the pipecolic acid, forming the water-soluble deep blue tetraamminecopper(II) complex

      
      .
      
  • Verification: The organic layer should turn yellow/orange (product color), while the aqueous layer absorbs the blue color.

  • Neutralization: Wash with brine to remove residual ammonia.

Protocol B: The EDTA/Citrate Wash (Neutral/Mild Conditions) Best for: Base-sensitive substrates or zwitterionic products.

  • Preparation: Prepare a 0.5 M solution of Disodium EDTA adjusted to pH 6–7.

  • Execution: Agitate the organic phase vigorously with the EDTA solution for at least 30 minutes.

    • Critical Step: Unlike simple extraction, this requires time for the ligand exchange kinetics to occur at the interface.

  • Observation: The aqueous layer will turn blue/green.

  • Repeat: Repeat until the aqueous layer is colorless.

Ticket #002: "I cannot use aqueous washes (emulsion issues/water soluble product)."

Diagnosis: The N-aryl pipecolic acid might be zwitterionic or highly polar, making aqueous extraction impossible without yield loss.

Solution: Solid-Supported Scavengers (Silica-based) Use functionalized silica to sequester copper from the organic phase.

Comparative Data: Scavenger Selection

Scavenger TypeFunctional GroupSelectivityBest SolventProtocol Note
Si-Thiol PropylthiolHigh for Cu, Pd, AgDCM, THF, EtOAcStandard. Works best for Cu(I) and Cu(II).
Si-TMT TrimercaptotriazineVery High (Specific)MeOH, DMF, THFHighest affinity. Can scavenge even from stable chelates.
Si-Diamine EthylenediamineModerateNon-proticChelation based. Avoid if product is acidic (salt formation).

Protocol: The "Slurry and Filter" Method

  • Loading: Add 4–5 equivalents of Si-Thiol or Si-TMT (relative to the estimated residual Cu mass, not molar equivalents of catalyst used).

    • Rule of Thumb: If Cu content is unknown, use 10% w/w of the crude mass.

  • Temperature: Heat the slurry to 40–50 °C.

    • Why? Heat increases the exchange rate, helping the resin ligand displace the pipecolic acid.

  • Time: Agitate for 1–4 hours.

  • Filtration: Filter through a pad of Celite or a 0.45 µm PTFE membrane.

    • Warning: Fine silica particles can pass through coarse frits, re-contaminating the filtrate.

Ticket #003: "I need to reach single-digit ppm for a tox batch."

Diagnosis: Standard extraction reduced Cu to ~500 ppm, but you need <20 ppm.

Solution: The "Kill-Switch" Precipitation (TMT) 2,4,6-Trimercapto-1,3,5-triazine (TMT) forms a highly insoluble polymer-like complex with copper that crashes out of solution.

Protocol: TMT Precipitation

  • Solvent System: Ensure the product is fully soluble in THF or Acetone.

  • Addition: Add 3 equivalents of TMT (commercially available as a sodium salt nonahydrate or free acid).

  • Incubation: Stir at room temperature for 1 hour.

  • Visual Check: Look for a fine, flocculent precipitate (Cu-TMT complex).

  • Activated Carbon Polish: Add 5% w/w activated carbon (e.g., Darco G-60) to the mixture.

    • Synergy: The carbon adsorbs the fine TMT-Cu particles that might pass filtration.

  • Filtration: Filter over Celite.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct remediation strategy based on product properties.

CopperRemediation cluster_Organic Product in Organic Phase cluster_Aqueous Product in Aqueous Phase Start Crude N-Aryl Pipecolic Acid (High Cu Content) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Wash Competitive Wash (NH4OH or EDTA) SolubilityCheck->Wash No (Lipophilic) ReverseExt Reverse Extraction (Wash aq. with DCM) SolubilityCheck->ReverseExt Yes PPMCheck Cu < Limits? Wash->PPMCheck Resin Si-TMT or Si-Thiol (50°C Slurry) PPMCheck->Resin No Crystallization Recrystallization (+ 1% EDTA) PPMCheck->Crystallization Yes (Final Polish) Resin->PPMCheck SolidPhase C18 Chromatography or Diaion Resins ReverseExt->SolidPhase

Caption: Decision matrix for copper remediation. Blue nodes indicate starting states, Green indicates primary success paths, and Red indicates escalation to scavenging/solid phase methods.

References & Authority
  • International Council for Harmonisation (ICH). Guideline Q3D (R1) on Elemental Impurities. (2019). Defines the Permitted Daily Exposure (PDE) limits for Copper.

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). (Foundational text on metal scavenging principles applicable to Cu).

  • SiliCycle Inc. Metal Scavenging Solutions: Scavenging of Copper. (Application Note). Provides comparative data on Si-Thiol vs. Si-Diamine.

  • Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for workup optimization).

Disclaimer: Always perform a small-scale use test before committing the entire batch to a specific remediation strategy. Metal content should be verified via ICP-MS or ICP-OES.

Improving enantiomeric excess (ee) of 1-(pyridin-3-yl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) of 1-(pyridin-3-yl)piperidine-2-carboxylic acid, a key chiral building block in modern drug discovery.

Section 1: Foundational Concepts & Strategy
Q1: What are the common synthetic routes to racemic 1-(pyridin-3-yl)piperidine-2-carboxylic acid?

The synthesis of the racemic compound typically begins with commercially available piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives. The most common approach is a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed N-arylation reaction (e.g., Buchwald-Hartwig amination) with a suitable 3-substituted pyridine, such as 3-fluoropyridine or 3-bromopyridine. The initial racemic piperidine-2-carboxylic acid itself can be synthesized via the hydrogenation of pyridine-2-carboxylic acid using catalysts like palladium on carbon.[1][2]

Q2: What are the principal strategies for obtaining this compound in an enantiomerically enriched form?

There are two primary strategies to achieve enantiomeric enrichment for this target molecule:

  • Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively. Methods include the asymmetric hydrogenation of a pyridinium salt precursor using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) or a multi-step synthesis where the piperidine ring is constructed using a chiral auxiliary or an enantioselective catalytic step.[3][4][5][6] This strategy can be highly efficient but often requires significant upfront process development.

  • Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the two enantiomers. For an amino acid derivative like 1-(pyridin-3-yl)piperidine-2-carboxylic acid, the most robust and scalable method is diastereomeric salt crystallization . This involves reacting the racemic compound with a chiral resolving agent to form two diastereomeric salts with different physical properties (most importantly, solubility), allowing one to be selectively crystallized.[7][8][9]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)

This section provides a systematic approach to diagnosing and solving issues of low enantioselectivity.

Troubleshooting_Workflow start Low ee Observed q1 Which Method? Asymmetric Synthesis or Chiral Resolution? start->q1 asym_syn Asymmetric Synthesis Path q1->asym_syn Asymmetric Synthesis chiral_res Chiral Resolution Path q1->chiral_res Chiral Resolution asym_q1 Verify Purity of All Components (Substrate, Catalyst, Ligand, Solvent) asym_syn->asym_q1 res_q1 Verify Purity of Racemate & Resolving Agent chiral_res->res_q1 asym_q2 Is a Racemic Background Reaction Occurring? asym_q1->asym_q2 asym_a2_yes Lower Temperature &/or Catalyst Loading asym_q2->asym_a2_yes Yes asym_q3 Optimize Reaction Conditions (Solvent, Temp, Concentration) asym_q2->asym_q3 No asym_a2_yes->asym_q3 asym_q4 Screen Alternative Chiral Ligands / Catalysts asym_q3->asym_q4 res_q2 Is Crystallization Too Fast/Slow? (Kinetic vs. Thermodynamic Control) res_q1->res_q2 res_a2_yes Adjust Cooling Rate & Stirring res_q2->res_a2_yes Yes res_q3 Screen Solvents & Resolving Agents res_q2->res_q3 No res_a2_yes->res_q3 res_q4 Optimize Stoichiometry & Concentration res_q3->res_q4

Caption: General troubleshooting workflow for low enantiomeric excess.

Q3: My asymmetric synthesis is yielding low ee. What are the first things I should check?

When encountering low ee in an asymmetric synthesis, a systematic check of the fundamentals is crucial before attempting extensive optimization.[10]

  • Purity of Starting Materials: Impurities in your substrate can act as catalyst poisons or interfere with the chiral environment. Re-purify the starting materials if their purity is questionable.[11]

  • Catalyst and Ligand Integrity: Verify the purity and structural integrity of the catalyst and/or chiral ligand. If prepared in-house, confirm its structure and enantiopurity. If commercial, ensure it's from a reputable source and has been stored under the correct conditions (e.g., inert atmosphere, low temperature).[10]

  • Solvent and Atmosphere Quality: Many asymmetric reactions are highly sensitive to air and moisture. Ensure all solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10][11]

  • Reaction Temperature Control: Minor temperature fluctuations can significantly impact enantioselectivity. Ensure your reaction vessel has stable and accurate temperature control.[10]

Q4: How do I troubleshoot catalyst-related issues in my asymmetric reaction?

If the basic checks in Q3 pass, focus on the catalyst system itself.

  • Run a Control Reaction: Use a well-established substrate known to give high ee with your catalyst system. If this control reaction also fails, it strongly points to an issue with your catalyst batch or preparation.[10]

  • Vary Catalyst Loading: While counterintuitive, sometimes lower catalyst loading can improve ee by disfavoring aggregation or alternative, less selective catalytic cycles. Conversely, if a background racemic reaction is competitive, higher loading may be beneficial.

  • Screen Different Ligands: The electronic and steric properties of the chiral ligand are paramount. If using a standard ligand (e.g., a BINAP derivative), consider screening a small library of related ligands with different steric bulk or electronic properties. For pyridine-containing substrates, ligands capable of secondary interactions (like H-bonding) can sometimes enhance selectivity.[12][13]

Q5: The solvent and temperature seem critical. How do I optimize these parameters?

Solvent and temperature directly influence the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.

  • Temperature: Generally, lower temperatures lead to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences between the transition states.[10] It is advisable to screen a range of temperatures, starting from the literature-reported value and systematically decreasing it. Be aware that lowering the temperature will also decrease the reaction rate.

  • Solvent: The solvent's polarity and coordinating ability can stabilize or destabilize the catalyst-substrate complex. There is no universal "best" solvent. A systematic screen is the most effective approach.

Table 1: Solvent & Temperature Screening Strategy

ParameterSolvents to ScreenTemperature RangeRationale
Non-Coordinating Toluene, Hexane, Dichloromethane-40°C to 25°CMinimizes solvent interference with the catalytic center.
Coordinating/Polar Aprotic Tetrahydrofuran (THF), 2-MeTHF, Acetonitrile-40°C to 25°CCan influence ligand conformation and substrate binding.
Protic (if applicable) Isopropanol, Ethanol-20°C to 25°CUse with caution; can deactivate some catalysts but is sometimes required (e.g., in transfer hydrogenations).
Q6: Could a competing racemic background reaction be the problem? How do I test for and mitigate this?

Yes, a non-catalyzed, racemic reaction can occur in parallel with your desired asymmetric transformation, directly eroding the final ee.[11] This is often exacerbated by higher temperatures or long reaction times.

  • How to Test: Run the reaction under your optimized conditions but without the chiral ligand (if using a pre-catalyst/ligand system) or without the catalyst entirely. If you observe any product formation, a background reaction is occurring.

  • How to Mitigate:

    • Lower the Reaction Temperature: This is the most effective way to slow down the higher-energy, non-catalyzed pathway relative to the lower-energy, catalyzed pathway.[11]

    • Increase Catalyst Loading: A higher concentration of the active chiral catalyst can increase the rate of the asymmetric reaction, outcompeting the background process.

Section 3: Troubleshooting Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is often the most practical method for obtaining enantiopure 1-(pyridin-3-yl)piperidine-2-carboxylic acid on a larger scale.

Resolution_Optimization start Low ee or Yield in Resolution q1 Which property is poor? start->q1 low_ee Low ee in Crystals q1->low_ee ee low_yield Low Crystal Yield q1->low_yield Yield ee_q1 Screen Resolving Agents (e.g., Tartaric Acid Derivatives, Chiral Amines/Acids) low_ee->ee_q1 ee_q2 Screen Crystallization Solvents (Alcohols, Acetone, Water mixtures) ee_q1->ee_q2 ee_q3 Control Crystallization Rate (Slow cooling, seeding) ee_q2->ee_q3 yield_q1 Optimize Stoichiometry (0.5 to 1.5 eq. of resolving agent) low_yield->yield_q1 yield_q2 Increase Concentration (approach supersaturation) yield_q1->yield_q2 yield_q3 Is the other diastereomeric salt crashing out? yield_q2->yield_q3 yield_a3_yes Use less solvent or a different solvent system yield_q3->yield_a3_yes Yes

Sources

Validation & Comparative

Analytical Comparison Guide: NMR Characterization of 1-(Pyridin-3-yl)piperidine-2-carboxylic Acid vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In modern drug discovery, conformationally constrained amino acids like 1-(pyridin-3-yl)piperidine-2-carboxylic acid (3-Py-Pip-2-COOH) serve as critical building blocks for peptidomimetics and ion channel inhibitors. However, characterizing this specific regioisomer presents a dual analytical challenge:

  • Regioisomer Differentiation: It must be unambiguously distinguished from its 1-(pyridin-2-yl) and 1-(pyridin-4-yl) structural alternatives.

  • Conformational Complexity: As an N-aryl pipecolic acid derivative, it exhibits complex NMR behavior driven by zwitterionic equilibria and restricted N–C(aryl) bond rotation (rotamers) [1][3].

This guide objectively compares the NMR profiles of these structural alternatives and establishes a self-validating analytical workflow to guarantee structural integrity during QA/QC processes.

Mechanistic Grounding: Causality in NMR Behavior

To accurately interpret the NMR spectra of 3-Py-Pip-2-COOH, one must understand the physical chemistry dictating its behavior in solution. Do not simply integrate peaks; understand why the peaks behave dynamically.

The Rotameric Effect (Restricted Rotation)

Unlike simple aliphatic piperidines, the lone pair on the piperidine nitrogen in 3-Py-Pip-2-COOH delocalizes into the electron-deficient pyridine ring. This mesomeric effect imparts partial double-bond character to the N–C(aryl) bond. Consequently, rotation around this bond is restricted on the NMR timescale at room temperature (298 K), leading to the observation of two distinct conformational states (rotamers). This manifests as broad, heavily overlapping multiplets or duplicate peak sets in both


H and 

C NMR spectra [3].
Solvent-Driven Zwitterionic Equilibria

As an


-amino acid derivative, the molecule's ionization state is highly solvent-dependent [2]:
  • In D

    
    O:  The compound exists predominantly as a zwitterion. The charged carboxylate group alters the equatorial/axial equilibrium of the piperidine chair conformation, typically shifting the 
    
    
    
    -proton (H-2) upfield.
  • In DMSO-d

    
    :  Strong intermolecular hydrogen bonding stabilizes specific rotameric forms. The neutral/hydrogen-bonded state shifts the H-2 proton downfield compared to aqueous conditions.
    

Comparative Data: 3-Py-Pip-2-COOH vs. Alternatives

Relying solely on 1D


H NMR chemical shifts is a flawed methodology due to concentration and pH dependencies. However, the splitting patterns (spin systems) of the pyridine ring provide the first line of comparative differentiation.
Analytical Feature1-(Pyridin-2-yl) Isomer1-(Pyridin-3-yl) Isomer [Target]1-(Pyridin-4-yl) Isomer
Pyridine Spin System AMNX (4 distinct protons)AMXY (4 distinct protons) AA'BB' (Symmetric, 2 environments)
Diagnostic Pyridine

H Shifts
H-6' highly deshielded (~8.1 ppm)H-2' isolated doublet (~8.3 ppm) H-2', H-6' symmetric (~8.2 ppm)
Piperidine H-2 Shift ~4.8 - 5.2 ppm (Deshielded by ortho-N)~4.0 - 4.5 ppm ~4.2 - 4.6 ppm
N-C(aryl) Rotational Barrier Highest (Ortho-steric hindrance)Moderate (Meta-electronic effect) High (Para-electronic conjugation)
HMBC Target Carbon (ipso) C-2' (

~158 ppm)
C-3' (

~145 ppm)
C-4' (

~154 ppm)

Experimental Protocols: A Self-Validating System

To bypass the ambiguities of rotameric broadening and solvent shifts, we employ a Variable-Temperature (VT) 2D NMR workflow . This protocol is a self-validating system: it does not rely on external reference libraries, but rather uses the immutable covalent connectivity of the molecule (via HMBC) to mathematically prove the regioisomer.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d

    
    . DMSO is prioritized over D
    
    
    
    O to allow for higher temperature ranges without boiling, and over CDCl
    
    
    due to the poor solubility of zwitterionic species.
  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Variable Temperature (VT) Coalescence

  • Acquire a standard 1D

    
    H NMR spectrum at 298 K (25 °C). Note the broadness of the piperidine H-2 and H-6 signals.
    
  • Increment the probe temperature to 353 K (80 °C) . Allow 10 minutes for thermal equilibration.

  • Re-acquire the

    
    H spectrum. The added thermal energy overcomes the N–C(aryl) rotational barrier, coalescing the rotamers into a single, sharp, time-averaged spectrum suitable for precise 2D analysis.
    

Step 3: 2D NMR Acquisition & Regioisomer Proof (at 353 K)

  • COSY: Trace the continuous scalar coupling of the piperidine ring (H-2

    
     H-3 
    
    
    
    H-4
    
    
    H-5
    
    
    H-6).
  • HSQC: Assign all direct C–H pairs to separate the overlapping aliphatic signals.

  • HMBC (The Validator): Set the long-range coupling delay to optimize for

    
     (~8 Hz).
    
    • The Proof: Locate the cross-peak originating from the piperidine H-2 proton. Trace it to the unprotonated pyridine ipso-carbon. If the compound is the 3-pyridyl isomer , this carbon (C-3') will show a distinct HMBC correlation to the highly deshielded, isolated H-2' pyridine proton. If it correlates to two symmetric protons, it is the 4-pyridyl isomer.

Workflow Visualizations

SolventWorkflow A 1-(Pyridin-3-yl)piperidine-2-carboxylic Acid B Select NMR Solvent A->B C D2O (pH 7.0) Zwitterionic Form Fast Exchange B->C High Solubility D DMSO-d6 Neutral/H-Bonded Rotamers Visible B->D Observe NH/OH F 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) C->F E Variable Temperature (VT) NMR Heat to 80°C to coalesce signals D->E Resolve Broadening E->F

Caption: Workflow for solvent selection and rotamer resolution in N-aryl pipecolic acids.

HMBCLogic P Piperidine H-2 / H-6 (δ 3.5 - 4.5 ppm) I2 2-Pyridyl Isomer HMBC to C-2' (δ ~158) P->I2 3J C-H Coupling I3 3-Pyridyl Isomer HMBC to C-3' (δ ~145) P->I3 3J C-H Coupling I4 4-Pyridyl Isomer HMBC to C-4' (δ ~154) P->I4 3J C-H Coupling C Unambiguous Regioisomer Assignment I2->C I3->C I4->C

Caption: HMBC correlation logic for differentiating pyridyl regioisomers via 3J coupling.

References

  • Wishart, D. et al. "Pipecolic acid." NP-MRD (Natural Products Magnetic Resonance Database).[Link]

  • National Center for Biotechnology Information. "Pipecolic Acid | CID 849." PubChem Database.[Link]

  • Hauwert, N. J. et al. "Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors." PubMed Central (PMC).[Link]

Mass spectrometry fragmentation pattern of N-(3-pyridyl)pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Mass Spectrometric Characterization of N-(3-pyridyl)pipecolic Acid: Fragmentation Dynamics and Structural Differentiation

Executive Summary & Application Scope

N-(3-pyridyl)pipecolic acid (1-(3-pyridinyl)-2-piperidinecarboxylic acid) is a non-proteinogenic amino acid derivative often utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., for MAP4K1 inhibitors or specific alkaloids). Its structural core combines the rigid lipophilicity of a piperidine ring with the aromatic basicity of a pyridine moiety.

This guide provides a technical breakdown of its mass spectrometry (MS/MS) behavior, focusing on collision-induced dissociation (CID) patterns. It compares this molecule against its structural isomers (N-(2-pyridyl) analogs) and homologs (N-(3-pyridyl)proline) to aid researchers in structural elucidation and metabolite identification.

Chemical Identity & Experimental Baseline

Before analyzing fragmentation, the experimental baseline must be established to ensure reproducibility.

ParameterSpecification
IUPAC Name 1-(3-pyridinyl)-2-piperidinecarboxylic acid
Formula C₁₁H₁₄N₂O₂
Exact Mass 206.1055 Da
Precursor Ion m/z 207.11 [M+H]⁺ (ESI Positive Mode)
pKa (Predicted) ~3.5 (COOH), ~5.2 (Pyridine N)
Retention Moderate on C18; High retention on HILIC due to zwitterionic character.[1]
Protocol: LC-MS/MS Acquisition
  • Ionization : Electrospray Ionization (ESI), Positive mode (+).

  • Source Voltage : 3.5 kV.

  • Collision Energy (CE) : Stepped CE (15, 30, 45 eV) is recommended to observe both the labile carboxyl loss and the stable ring fragmentation.

  • Mobile Phase : Water/Acetonitrile + 0.1% Formic Acid (FA). Note: FA is critical to protonate the pyridine nitrogen, ensuring stable [M+H]⁺ formation.

Fragmentation Pattern Analysis

The fragmentation of N-(3-pyridyl)pipecolic acid follows a specific pathway governed by the stability of the piperidine ring and the charge localization on the pyridine nitrogen.

Primary Pathway: Decarboxylation (The "Signature" Loss)

Upon CID, the most abundant product ion arises from the loss of the carboxylic acid group.

  • Transition : m/z 207.1 → m/z 161.1 (Loss of HCOOH, 46 Da) or m/z 162.1 (Loss of •COOH radical, 45 Da).

  • Mechanism : In ESI+, the loss of HCOOH (formic acid) is mechanistically favored from the protonated precursor, generating an iminium ion intermediate. This peak is typically the Base Peak (100% relative abundance).

Secondary Pathway: Ring Cleavage (Retro-Diels-Alder-like)

At higher collision energies (>30 eV), the piperidine ring opens.

  • Transition : m/z 161.1 → m/z 106/107 (Pyridyl-ethyl fragments).

  • Mechanism : Rupture of the C2-C3 and C6-N bonds in the piperidine ring.

Tertiary Pathway: Pyridyl Ion Formation
  • Transition : m/z 207.1 → m/z 79.0 (Pyridinium ion).

  • Significance : Diagnostic for the presence of the pyridine ring.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

FragmentationPathway M Precursor Ion [M+H]+ m/z 207.1 (Protonated N-(3-pyridyl)pipecolic acid) Frag1 Base Peak (Iminium Ion) m/z 161.1 Loss of HCOOH (-46 Da) M->Frag1 Primary Path Low CE (-HCOOH) Frag2 Decarboxylated Radical m/z 162.1 Loss of •COOH (-45 Da) M->Frag2 Minor Path (-•COOH) Frag3 Pyridyl-Vinyl Fragment m/z 133.1 Ring Contraction/Loss of C2H4 Frag1->Frag3 Ring Opening (-C2H4) Frag4 Pyridinium Ion m/z 79.0 C5H5N+ Frag1->Frag4 High CE C-N Cleavage Frag3->Frag4 Degradation

Figure 1: Proposed fragmentation pathway of N-(3-pyridyl)pipecolic acid in ESI+ MS/MS.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of N-(3-pyridyl)pipecolic acid, it must be differentiated from its isomers and homologs.

Comparison 1: Vs. N-(2-pyridyl)pipecolic acid (Isomer)

The position of the nitrogen on the pyridine ring (meta vs. ortho) fundamentally alters the fragmentation energetics due to the "Ortho Effect" .

FeatureN-(3-pyridyl) (Meta) N-(2-pyridyl) (Ortho) Differentiation Mechanism
Chelation Impossible. The N is distal to the COOH group.High . The Pyridine N and COOH can chelate the ionizing proton.The 2-pyridyl isomer often shows a distinct loss of H₂O (m/z 189) prior to decarboxylation due to this proximity effect.
Base Peak m/z 161 (Loss of HCOOH)m/z 161 (Loss of HCOOH)Indistinguishable by base peak alone.
Stability Lower stability of the precursor.Higher stability due to internal H-bonding.The 2-pyridyl precursor survives higher CE than the 3-pyridyl analog.
Comparison 2: Vs. N-(3-pyridyl)proline (Homolog)

Distinguishing the 6-membered pipecolic ring from the 5-membered proline ring.

FeaturePipecolic Derivative Proline Derivative Data Insight
Precursor m/z 207.1m/z 193.1Mass shift of 14 Da (CH₂).
Ring Cleavage "Pipecolic Acid Effect" : Cleavage often occurs C-terminal to the ring."Proline Effect" : Cleavage often occurs N-terminal to the ring.[2]Pipecolic derivatives produce more intense internal iminium ions (m/z 84 equivalent) compared to proline analogs.

References

  • NIST Mass Spectrometry Data Center . Pipecolic acid derivatives and fragmentation patterns. National Institute of Standards and Technology. [Link]

  • Vaisar, T. & Urban, J. (1996). Collision-induced dissociation of protonated N-substituted amino acids. Journal of Mass Spectrometry. [Link]

  • BioCyc Database . L-pipecolate degradation pathways and metabolite structures. [Link]

  • PubChem . Compound Summary: Pipecolic Acid.[3][4][5][6][7] National Library of Medicine. [Link]

Sources

Chiral HPLC Separation of 1-(pyridin-3-yl)piperidine-2-carboxylic acid Enantiomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Evaluation, Column Comparison, and Validated Methodologies

Executive Summary

The enantiomeric resolution of conformationally restricted, N-arylated amino acids is a persistent challenge in pharmaceutical analysis. 1-(pyridin-3-yl)piperidine-2-carboxylic acid is a highly valuable chiral building block, structurally related to pipecolic acid, and is frequently utilized in the synthesis of peptidomimetics, immunosuppressants, and targeted enzyme inhibitors [1].

From a chromatographic perspective, this compound presents a unique "triple-threat" of complexity:

  • Amphoteric Nature: It possesses both an acidic carboxylic acid (pKa ~2.5) and a basic pyridine ring (pKa ~5.2).

  • Tertiary Amine Core: The piperidine nitrogen is substituted with a pyridin-3-yl group, eliminating the possibility of primary-amine-directed chiral recognition.

  • Steric Hindrance: The rigid N-aryl piperidine ring restricts the conformational flexibility required to enter narrow chiral cavities.

As a Senior Application Scientist, I have structured this guide to objectively compare the three most viable Chiral Stationary Phases (CSPs) for this analyte: Macrocyclic Glycopeptides, Zwitterionic CSPs, and Immobilized Polysaccharides. This guide moves beyond empirical trial-and-error, explaining the causality behind mobile phase selection and providing self-validating experimental workflows.

Mechanistic Causality: Selecting the Right Chiral Stationary Phase

The structural nuances of 1-(pyridin-3-yl)piperidine-2-carboxylic acid dictate that traditional Crown Ether CSPs (e.g., (+)-(18-crown-6)-tetracarboxylic acid) will fail. Crown ethers rely on the formation of three simultaneous hydrogen bonds with a primary ammonium ion (


) [2]. Because our analyte features a sterically hindered tertiary amine, it is physically excluded from the crown ether cavity.

Instead, successful enantioseparation requires CSPs capable of multimodal interactions.

A. Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin / Chirobiotic T)

Teicoplanin-based columns are the gold standard for underivatized amino acids and pipecolic acid derivatives [3, 4]. Teicoplanin features a hydrophobic aglycone basket surrounded by ionizable amine and carboxylic acid groups. Operating in Reversed-Phase (RP) or Polar Organic (PO) modes, the CSP acts as a zwitterion. The chiral recognition is driven by electrostatic attraction (CSP amine to analyte carboxylate, and CSP carboxylate to analyte pyridinium) coupled with steric inclusion of the N-aryl ring into the hydrophobic basket.

B. Zwitterionic CSPs (e.g., Chiralpak ZWIX)

Zwitterionic CSPs utilize a synergistic double ion-pairing mechanism. Formulated by fusing cinchona alkaloids with trans-2-aminocyclohexanesulfonic acid (ACHSA), these columns excel at separating amphoteric molecules [5]. The rigid spatial arrangement of the anion- and cation-exchange sites on the CSP perfectly matches the zwitterionic dipole of the analyte, providing exceptional enantioselectivity.

C. Immobilized Polysaccharide CSPs (e.g., Chiralpak IC)

Immobilized cellulose derivatives (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) rely on helical cavity inclusion, dipole-dipole interactions, and hydrogen bonding [6]. While effective, the amphoteric nature of our analyte causes severe peak tailing on these phases unless the mobile phase is heavily modified with both acidic (TFA) and basic (DEA) additives to suppress ionization.

Workflow Start Analyte: 1-(pyridin-3-yl)piperidine-2-carboxylic acid (Amphoteric, Tertiary Amine) Eval Evaluate Chiral Stationary Phase (CSP) Start->Eval ZWIX Zwitterionic CSP (e.g., Chiralpak ZWIX) Eval->ZWIX Teico Macrocyclic Glycopeptide (e.g., Chirobiotic T) Eval->Teico Poly Immobilized Polysaccharide (e.g., Chiralpak IC) Eval->Poly Mech1 Synergistic Double Ion-Pairing (LC-MS Compatible) ZWIX->Mech1 Mech2 H-Bonding & Steric Inclusion (LC-MS Compatible) Teico->Mech2 Mech3 Dipole & Helical Cavity (Requires TFA/DEA - Poor MS) Poly->Mech3

Fig 1: CSP selection workflow for amphoteric N-aryl pipecolic acid derivatives.

Quantitative Data Comparison

The following table synthesizes the expected chromatographic performance for the enantiomeric separation of 1-(pyridin-3-yl)piperidine-2-carboxylic acid across the three primary CSP classes, based on established behavior of structurally analogous N-aryl pipecolic acids.

ParameterMacrocyclic Glycopeptide (Chirobiotic T)Zwitterionic (Chiralpak ZWIX(+))Polysaccharide (Chiralpak IC)
Chiral Selector TeicoplaninCinchona Alkaloid + ACHSAImmobilized Cellulose
Chromatographic Mode Reversed-PhasePolar OrganicNormal Phase
Optimized Mobile Phase MeOH / H₂O (60:40 v/v) + 0.1% FAMeOH / MeCN (50:50 v/v) + 50mM FA + 25mM DEAHexane / EtOH (80:20 v/v) + 0.1% TFA + 0.1% DEA
Typical Retention Time (R) ~ 7.0 min~ 6.5 min~ 12.4 min
Typical Retention Time (S) ~ 11.7 min~ 8.2 min~ 15.1 min
Resolution (

)
> 2.5 (Baseline)> 2.0 (Baseline)> 1.8 (Baseline)
Peak Shape (Asymmetry) Excellent (1.0 - 1.1)Excellent (1.0 - 1.1)Moderate (1.2 - 1.4)
LC-MS Compatibility High (Volatile buffers)High (Volatile buffers)Low (Requires post-column makeup)

Mechanistic Interaction Model

To understand why the Teicoplanin phase yields the highest resolution and best peak shape without heavy ion-pairing reagents, we must look at the transient diastereomeric complex formed during elution.

Mechanism cluster_CSP Teicoplanin Chiral Selector (CSP) cluster_Analyte 1-(pyridin-3-yl)piperidine-2-carboxylic acid Cationic Cationic Amine Site (pKa ~9.2) Carboxyl Carboxylate Anion Cationic->Carboxyl Electrostatic Attraction Anionic Anionic Carboxylate Site (pKa ~2.5) Pyridine Protonated Pyridine/Piperidine Anionic->Pyridine Electrostatic Attraction Cavity Hydrophobic Aglycone Basket Aryl N-Aryl Piperidine Core Cavity->Aryl Steric Inclusion / Pi-Pi

Fig 2: Mechanistic interaction model between Teicoplanin CSP and the amphoteric analyte.

Experimental Protocols

The following protocols are designed as self-validating systems. The specific ratios of additives are not arbitrary; they are engineered to control the ionization state of the analyte, thereby dictating the retention mechanism.

Protocol A: LC-MS Compatible Enantioseparation using Macrocyclic Glycopeptide (Teicoplanin)

This method is ideal for bioanalytical quantification and pharmacokinetic studies due to its direct compatibility with Electrospray Ionization (ESI-MS). [4]

  • Column Selection: Astec Chirobiotic™ T (250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mix HPLC-grade Methanol and LC-MS grade Water in a 60:40 (v/v) ratio.

    • Add 0.1% Formic Acid (FA) to the mixture.

    • Causality Note: The FA lowers the apparent pH to ~4.0. At this pH, the analyte's carboxylic acid is partially protonated, and the pyridine ring is fully protonated. This prevents secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1.0 mg/mL. Vortex and sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C (Thermodynamic control is critical; higher temperatures decrease the stability of the transient diastereomeric complex, reducing

      
      ).
      
    • Injection Volume: 5 µL.

  • Detection: ESI-MS/MS in positive ion mode, or UV detection at 254 nm.

Protocol B: Polar Organic Enantioseparation using Zwitterionic CSP (Chiralpak ZWIX)

This method is ideal for preparative scale-up or when extremely high selectivity (


) is required. [5]
  • Column Selection: Chiralpak® ZWIX(+) (150 × 4.0 mm, 3 µm).

  • Mobile Phase Preparation:

    • Prepare a 50:50 (v/v) mixture of Methanol and Acetonitrile.

    • Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Causality Note: The strictly maintained 2:1 ratio of FA to DEA is the self-validating core of this method. It creates a buffered, non-aqueous environment that perfectly balances the proton activity. This ensures both the CSP's sulfonic acid/quinuclidine sites and the analyte's carboxylate/pyridine sites remain ionized, enabling the synergistic double ion-pairing mechanism to function.

  • Sample Preparation: Dissolve the analyte in pure Methanol to 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 2 µL.

  • Detection: UV detection at 254 nm.

References

  • (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at:[Link]

  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at:[Link]

  • Poster-ZWIX-F-corrected [Mode de compatibilité]. Daicel Chiral Technologies. Available at:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at:[Link]

Comparative Guide: N-(3-Pyridyl) vs. N-(2-Pyridyl) Pipecolic Acid Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(3-pyridyl) and N-(2-pyridyl) pipecolic acid derivatives. It is designed for medicinal chemists and process scientists who require mechanistic insights and actionable protocols.

Executive Summary

N-(Pyridyl) pipecolic acids serve as conformationally constrained amino acid scaffolds in drug discovery, often acting as proline mimetics with tunable electronic properties. The core difference lies in the nitrogen position on the pyridine ring relative to the piperidine nitrogen, which dictates synthetic accessibility, basicity, and downstream metabolic stability.

FeatureN-(2-Pyridyl) Pipecolic Acid N-(3-Pyridyl) Pipecolic Acid
Structure Ortho-linkage (amidine-like character)Meta-linkage (aniline-like character)
Primary Synthesis SNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig (Pd-Catalyzed Amination)
Key Reactivity Activated for nucleophilic attack; capable of bidentate chelation.Requires metal catalysis for formation; chemically resembles electron-deficient aniline.
Basicity (Pyridine N) Higher (pKa ~6.[1]8) due to resonance donation.Lower (pKa ~6.0) due to inductive withdrawal.
Metabolic Liability Phase II Glucuronidation; Blocked C2 oxidation.Phase I Oxidation (N-oxide, C2/C6 hydroxylation).

Mechanistic Profiling & Electronic Effects

Electronic Descriptors

The reactivity divergence stems from the interaction between the piperidine nitrogen lone pair and the pyridine ring system.

  • N-(2-Pyridyl): The Amidine Resonance The piperidine nitrogen is ortho to the pyridine nitrogen. This creates a vinylogous amidine system (

    
    ). The lone pair of the piperidine nitrogen can delocalize strongly onto the pyridine nitrogen, significantly increasing the electron density on the pyridine ring nitrogen.
    
    • Consequence: The pyridine nitrogen becomes a better hydrogen bond acceptor and more basic.[2] The C-N bond has partial double-bond character, restricting rotation.[3]

  • N-(3-Pyridyl): The Meta-Inductive Effect The piperidine nitrogen is meta to the pyridine nitrogen. Direct resonance conjugation to the pyridine nitrogen is not possible. The dominant effect is the inductive electron withdrawal (-I) by the pyridine ring.

    • Consequence: The piperidine nitrogen retains more sp3 character compared to the 2-isomer, but is still less basic than an alkyl amine. The pyridine nitrogen is less basic than in the 2-isomer.

Conformational Analysis (Graphviz)

The position of the nitrogen dictates the preferred rotamers, influencing how these scaffolds display pharmacophores.

Conformation cluster_2 N-(2-Pyridyl) Constraints cluster_3 N-(3-Pyridyl) Constraints N2 N-(2-Pyridyl) Isomer Steric A(1,3) Strain (Ortho-H interaction) N2->Steric Ortho-Subst. Dipole Dipole Repulsion (N-N Lone Pairs) N2->Dipole Parallel Vectors Conf2 Twisted Conformation (Non-planar) Steric->Conf2 Dipole->Conf2 N3 N-(3-Pyridyl) Isomer FreeRot Lower Rotational Barrier N3->FreeRot Meta-Subst. Conf3 Relaxed Chair Conformation FreeRot->Conf3

Figure 1: Conformational drivers. The N-(2-pyridyl) system suffers from dipole repulsion between the two nitrogens, often forcing the rings out of coplanarity, whereas the N-(3-pyridyl) system is more flexible.

Synthetic Pathways & Reactivity[4]

Synthesis of N-(2-Pyridyl) Pipecolic Acid (SNAr)

The 2-position of pyridine is highly activated for nucleophilic attack, especially if a halogen leaving group (F, Cl, Br) is present. This allows for metal-free synthesis.

  • Mechanism: Addition-Elimination via a Meisenheimer intermediate.

  • Rate Driver: Electronegativity of the leaving group (F >> Cl > Br) stabilizes the intermediate.

  • Protocol Note: 2-Fluoropyridine reacts significantly faster than 2-chloropyridine.

Synthesis of N-(3-Pyridyl) Pipecolic Acid (Buchwald-Hartwig)

The 3-position is electronically neutral regarding nucleophilic attack (no resonance stabilization of the negative charge). SNAr is impossible under standard conditions. Palladium catalysis is required.[4]

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Amine Coordination 
    
    
    
    Reductive Elimination).
  • Key Challenge: Preventing

    
    -hydride elimination if the catalyst is not active enough, though less of an issue with cyclic amines.
    
Synthesis Workflow Diagram

Synthesis cluster_SnAr Path A: N-(2-Pyridyl) [SnAr] cluster_Buchwald Path B: N-(3-Pyridyl) [Buchwald-Hartwig] Pipe Pipecolic Acid Ester Inter2 Meisenheimer Complex Pipe->Inter2 PdCycle Pd(OAc)2 / BINAP Cat. Cycle Pipe->PdCycle Amine Coord. Py2 2-Fluoropyridine Py2->Inter2 + Base, Heat Prod2 N-(2-Pyridyl) Product Inter2->Prod2 - F⁻ Py3 3-Bromopyridine Py3->PdCycle Oxidative Add. Prod3 N-(3-Pyridyl) Product PdCycle->Prod3 Reductive Elim.

Figure 2: Divergent synthetic strategies. Path A utilizes inherent electrophilicity; Path B requires transition metal catalysis.

Experimental Protocols

Protocol A: SNAr Synthesis of Ethyl N-(2-pyridyl)pipecolate

Reliable scale-up method avoiding heavy metals.

  • Reagents: Ethyl pipecolate (1.0 equiv), 2-Fluoropyridine (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Charge a reaction flask with Ethyl pipecolate and K2CO3 in DMF (0.5 M).

    • Add 2-Fluoropyridine dropwise at room temperature.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS (look for M+H).

    • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc). 2-Pyridyl derivatives are often fluorescent on TLC.

Protocol B: Buchwald-Hartwig Synthesis of Ethyl N-(3-pyridyl)pipecolate

Required for the 3-isomer; strictly anhydrous conditions.

  • Reagents: Ethyl pipecolate (1.2 equiv), 3-Bromopyridine (1.0 equiv), Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), Cs2CO3 (1.5 equiv).

  • Solvent: Toluene (degassed).

  • Procedure:

    • In a glovebox or under Argon, combine Pd(OAc)2 and BINAP in toluene and stir for 15 min to form the active catalyst complex (solution turns orange/red).

    • Add 3-Bromopyridine, Ethyl pipecolate, and Cs2CO3.

    • Heat to 100°C for 18–24 hours.

    • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Rinse with EtOAc.

    • Purification: Concentrate filtrate. Purify via silica gel chromatography. Note: Scavenge residual Pd if intended for biological assay (using resin scavengers like QuadraPure™).

Physicochemical & Reactivity Comparison Data

The following table summarizes key data points derived from experimental literature and calculated properties.

PropertyN-(2-Pyridyl) IsomerN-(3-Pyridyl) IsomerImpact on Drug Design
pKa (Conj. Acid) ~6.86 (Ring N)~5.98 (Ring N)2-Py is more soluble in acidic media; better salt former.
LogP (Lipophilicity) ~1.8~1.62-Py is slightly more lipophilic due to internal dipole compensation.
Amide Coupling Sterically hinderedSterically accessible2-Py requires stronger coupling agents (e.g., HATU) for downstream amide formation.
Metabolic Stability Moderate (N-glucuronidation)Low (Ring oxidation)3-Py is prone to oxidation by Aldehyde Oxidase (AO) at C2/C6 positions.
H-Bonding Acceptor (Strong)Acceptor (Moderate)2-Py N often engages in intramolecular H-bonds with NH donors.
Downstream Reactivity: Peptide Coupling

When coupling the carboxylic acid of these derivatives to an amine:

  • N-(3-Pyridyl): Reacts similarly to N-phenyl pipecolic acid. Standard EDC/HOBt or HATU conditions work well.

  • N-(2-Pyridyl): The steric bulk of the ortho-pyridine ring can shield the carbonyl carbon. Furthermore, the pyridine nitrogen can coordinate to the coupling reagent metal (if using Lewis acid additives) or the protonated intermediate, potentially retarding the reaction. Recommendation: Use HATU/HOAt and verify complete consumption of the activated ester.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines : BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Buchwald-Hartwig Mechanism & Protocols : Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[4] Link

  • pKa Values of Aminopyridines : ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Link

  • Conformational Analysis of Pipecolic Acid : Beilstein Journal of Organic Chemistry. "Stereoselective syntheses of L-pipecolic acid and derivatives." Link

  • Metabolic Stability of Aminopyridines : RSC Advances. "Cracking the code: the clinical and molecular impact of aminopyridines." Link

Sources

1-(Pyridin-3-yl)piperidine-2-carboxylic acid vs proline in conformational studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-(Pyridin-3-yl)piperidine-2-carboxylic acid (an N-aryl pipecolic acid derivative) and Proline (the standard proteinogenic amino acid) for use in conformational studies and peptidomimetic design.

Executive Summary

Proline (Pro) is the benchmark for inducing structural constraints in peptides, known for its cyclic pyrrolidine ring that forces specific


 (phi) torsion angles and enables cis/trans isomerism of the preceding peptide bond.[1][2]

1-(Pyridin-3-yl)piperidine-2-carboxylic acid (1-Py-Pip) is a non-proteinogenic, N-arylated homolog of proline. It introduces three critical deviations from the proline standard:

  • Ring Expansion: The 6-membered piperidine ring (pipecolic acid core) adopts a defined chair conformation, unlike the flexible envelope of proline.

  • N-Arylation: The pyridine substituent renders the nitrogen tertiary and non-nucleophilic for further peptide coupling, acting as an N-terminal cap or a specialized pharmacological scaffold (e.g., GABA/NMDA receptor ligands).

  • Electronic Modulation: The pyridine ring acts as a hydrogen bond acceptor and alters the lipophilicity profile compared to the aliphatic proline.

Part 1: Structural & Physicochemical Comparison[3]

The choice between these two molecules depends on the specific conformational restriction required. Proline allows for internal chain constraints, whereas 1-Py-Pip is primarily a terminal capping unit or a scaffold for small-molecule inhibitors.

FeatureProline (Pro)1-(Pyridin-3-yl)piperidine-2-carboxylic acid
Core Structure Pyrrolidine (5-membered ring)Piperidine (6-membered ring)
Amine Type Secondary (Reactive)Tertiary (N-Aryl, Non-reactive for coupling)
Ring Conformation Envelope (C

-endo/exo flux)
Chair (Rigid, defined axial/equatorial bonds)
Peptide Bond Capability Can form bonds at N- and C-terminiCan ONLY form bonds at C-terminus (COOH)
Isomerism Focus Cis/Trans peptide bond equilibriumAtropisomerism (N-Py bond rotation) & Ring Inversion
Electronic Nature Aliphatic, Electron-rich NitrogenElectron-deficient Nitrogen (conjugated to Pyridine)
Key Application

-turns, Polyproline helices
N-capping, GABA uptake inhibition, NMDA antagonism
Visualizing the Structural Divergence

The following diagram contrasts the flexible, internal nature of Proline with the rigid, terminal nature of the N-pyridyl derivative.

StructuralComparison cluster_Pro Proline (Native) cluster_PyPip 1-(Pyridin-3-yl)piperidine-2-COOH Pro_Struct 5-Membered Ring (Pyrrolidine) Pro_Dyn Flexible Envelope (Cγ-endo / Cγ-exo) Pro_Struct->Pro_Dyn Pip_Struct 6-Membered Ring (Piperidine) Pro_Struct->Pip_Struct Ring Expansion (+1 Carbon) Pro_Bond Internal Peptide Bond (Cis/Trans Isomerism) Pro_Dyn->Pro_Bond Influences Pip_Sub N-Aryl Cap (Pyridine) (No N-acylation possible) Pro_Bond->Pip_Sub Functional Difference Pip_Dyn Rigid Chair (Defined Axial/Eq) Pip_Struct->Pip_Dyn Pip_Struct->Pip_Sub

Figure 1: Structural and functional divergence between Proline and its N-pyridyl pipecolic acid analog.

Part 2: Conformational Dynamics & The "Pipecolic Effect"

The "Pipecolic Acid Effect"

In mass spectrometry and fragmentation studies, substituting Proline with Pipecolic acid (the core of 1-Py-Pip) dramatically alters fragmentation pathways.

  • Proline: Favors N-terminal amide bond cleavage.

  • Pipecolic Acid: Favors C-terminal amide bond cleavage.

  • Relevance: This indicates that the 6-membered ring imposes a different steric strain on the backbone, often relieving the strain that typically destabilizes the N-terminal bond in Proline peptides.

Ring Puckering & N-Substituent Orientation

While Proline fluctuates between C


-endo and C

-exo puckers, the piperidine ring of 1-Py-Pip resides predominantly in a Chair conformation .
  • Axial vs. Equatorial: The bulky 1-(Pyridin-3-yl) group and the 2-COOH group will compete for the equatorial position to minimize 1,2-diaxial strain.

  • Steric Lock: The N-Aryl bond (N-C1') is shorter and more rigid than an N-Alkyl bond. The pyridine ring creates a significant steric wall, locking the

    
     (psi) angle of the carboxyl group into a narrow range, making this molecule an excellent rigidifier .
    
Cis/Trans Isomerism vs. Rotamerism
  • Proline: The peptide bond preceding proline (Xaa-Pro) exists in equilibrium (~80% trans, ~20% cis).

  • 1-Py-Pip: Because the nitrogen is already "capped" by the pyridine, there is no preceding peptide bond to isomerize (unless synthesized via difficult C-N coupling). Instead, the relevant dynamic is the rotation of the Pyridine ring relative to the Piperidine ring.

    • Restricted Rotation: The steric clash between the protons on the pyridine ring and the protons on the piperidine ring (positions 2 and 6) restricts rotation, potentially creating atropisomers detectable by NMR at low temperatures.

Part 3: Experimental Protocols

To validate the conformation of 1-Py-Pip in your specific application, use the following workflows.

Protocol A: NMR Determination of Ring Conformation

This protocol distinguishes between the Chair and Twist-Boat conformations and determines the orientation of the Pyridine substituent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of deuterated solvent (CDCl

    
     for H-bonding checks, D
    
    
    
    O for physiological relevance).
  • 1D

    
    H NMR:  Acquire a standard spectrum. Focus on the 
    
    
    
    -proton (H2) and
    
    
    -protons (H6).
  • Coupling Constant Analysis (

    
    ): 
    
    • Chair Conformation: Look for large diaxial couplings (

      
       Hz) and small axial-equatorial couplings (
      
      
      
      Hz).
    • Target Signal: The H2 proton (alpha to COOH). If

      
       Hz, the COOH is likely equatorial .
      
  • NOESY/ROESY:

    • Irradiate the Pyridine protons. Look for NOE cross-peaks with the Piperidine H2 and H6 protons.

    • Interpretation: Strong NOE between Pyridine-H and Piperidine-H2 indicates the Pyridine ring is oriented towards the carboxyl face (syn-like).

Protocol B: Comparative Hydrophobicity (LogD)

Since the Pyridine ring adds polarity compared to a Phenyl group (but bulk compared to Proline), determining LogD is crucial for drug design.

  • Method: Shake-flask method or HPLC retention time correlation.

  • Workflow:

    • Prepare 100 µM solutions of Proline, Pipecolic Acid, and 1-Py-Pip.

    • Inject onto a C18 reverse-phase column (buffer: pH 7.4 phosphate / ACN).

    • Expectation: Retention time order: Proline < Pipecolic Acid < 1-Py-Pip.

    • Note: The Pyridine nitrogen (pKa ~5.2) will be partially protonated at acidic pH, drastically shifting retention. Run at pH 7.4 to assess the neutral/zwitterionic state.

Part 4: Applications in Drug Design

The 1-(Pyridin-3-yl)piperidine-2-carboxylic acid scaffold is often used in two specific contexts where Proline fails:

  • GABA Uptake Inhibition:

    • Pipecolic acid derivatives are known inhibitors of GABA uptake. The N-aryl group (Pyridine) mimics the lipophilic domain required for binding to the GABA transporter (GAT), a feature Proline lacks.

  • NMDA Receptor Antagonism:

    • Phosphono-derivatives of N-substituted pipecolic acids act as NMDA antagonists.[3] The rigid piperidine ring positions the charged groups (COOH and Phosphonate) at a precise distance, which the flexible proline ring cannot maintain.

Decision Matrix: When to Use Which?
RequirementRecommended MoleculeReason
Internal Peptide Constraint Proline Can form peptide bonds at both N and C termini.
N-Terminal Capping 1-Py-Pip Pyridine acts as a stable, non-reactive cap that protects against exopeptidases.
Defined "Chair" Geometry 1-Py-Pip 6-membered ring is more rigid and predictable than the 5-membered envelope.
H-Bond Acceptor needed 1-Py-Pip Pyridine Nitrogen can accept H-bonds; Proline's alkyl chain cannot.
Bioavailability (CNS) 1-Py-Pip Higher lipophilicity and specific transport potential (GABA/Lysine transport systems).

References

  • Conformational Analysis of Pipecolic Acid Deriv

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the "Pipecolic acid effect" and the preference for C-terminal fragmentation in mass spectrometry, highlighting the flexibility differences between Pro and Pip.
    • Link:

  • GABA Uptake and Pipecolic Acid

    • Source:Neuropharmacology[4]

    • Context: Establishes the biological relevance of pipecolic acid derivatives as inhibitors of GABA uptake, a function where the N-substituent (like pyridine) plays a critical role.
    • Link:

  • NMDA Antagonism of Piperidine-2-carboxylic Acids

    • Source:Journal of Medicinal Chemistry
    • Context: Describes the synthesis of phosphono-pipecolic acid derivatives and how the rigid 6-membered ring enhances potency over acyclic or proline-based analogs.
    • Link:

  • Cis/Trans Isomerism in Proline Analogs

    • Source:Sigma-Aldrich Technical Guide
    • Context: General reference for the intrinsic probability of cis/trans conform
    • Link:

Sources

Structural Elucidation and Salt Screening of N-Pyridyl Pipecolic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-pyridyl pipecolic acid is a highly functionalized, chiral, non-proteinogenic amino acid derivative. The presence of both a piperidine nitrogen and a pyridine ring creates a dual-basic system, complicating the isolation of the free base due to potential hygroscopicity and poor solid-state stability. In pharmaceutical development, converting this free base into a crystalline salt is a critical step to enhance physicochemical properties. However, determining the absolute configuration and ensuring phase purity requires a rigorous analytical strategy.

This guide objectively compares salt formation strategies and the analytical techniques used to resolve their crystal structures, grounded in established crystallographic methodologies for pipecolic acid derivatives [[1]]().

Part 1: Comparative Analysis of Salt Forms

When designing a salt for N-pyridyl pipecolic acid, the causality of counterion selection lies in the


 rule. For a stable salt to form, the 

of the conjugate acid must be at least 2 to 3 units higher than the

of the base. Because N-pyridyl pipecolic acid has two distinct basic centers, stoichiometric control is paramount to avoid disproportionation into mixed free-base/salt phases or non-stoichiometric solvates.
Table 1: Quantitative Comparison of Counterions for N-Pyridyl Pipecolic Acid
CounterionAcid

StoichiometryCrystallinity PotentialHygroscopicityBest Analytical Use Case
Hydrochloride (HCl) -6.11:1 or 1:2Very HighModerateIdeal for initial SCXRD due to the heavy Cl atom aiding phase resolution 2.
Methanesulfonate (Mesylate) -1.91:1HighHighGood for improving aqueous solubility; sulfur provides anomalous dispersion.
L-Tartrate 2.98, 4.361:1ModerateLowChiral resolution; forms robust hydrogen-bonded networks.

Part 2: Comparative Performance of Solid-State Analytical Techniques

Once a salt is crystallized, validating its structure requires orthogonal analytical techniques. Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for absolute stereochemistry, but it must be cross-validated with Powder X-Ray Diffraction (PXRD) to ensure the selected crystal is representative of the bulk material.

Table 2: Performance Comparison of Solid-State Analytical Techniques
TechniquePrimary OutputSample RequirementResolution LimitTurnaround Time
SCXRD 3D atomic coordinates, absolute configuration (Flack parameter)Single crystal (0.05 - 0.2 mm)< 0.8 Å (Atomic)12 - 48 hours
PXRD Bulk phase purity, polymorph identification10 - 50 mg powderPhase-level1 - 2 hours
ssNMR Local chemical environment, asymmetric unit count (

)
30 - 100 mg powderMolecular-level24 - 72 hours

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system. Every step includes an internal check to verify the causality of the experimental choices, a standard practice when determining the absolute stereochemistry of chiral pipecolic acid derivatives 3.

Step 1: Stoichiometric Salt Formation
  • Procedure: Dissolve 1.0 mmol of N-pyridyl pipecolic acid free base in 5 mL of anhydrous ethanol. Slowly add 1.05 mmol of the selected acid (e.g., 1M HCl in diethyl ether) under continuous stirring at 0°C.

  • Causality: The slight excess of acid ensures complete protonation of the primary basic center. The low temperature minimizes the risk of esterification or degradation of the carboxylic acid moiety.

  • Validation: Isolate a small aliquot and perform Solution

    
    H-NMR. A distinct downfield shift in the piperidine/pyridine protons confirms successful protonation.
    
Step 2: Vapor Diffusion Crystallization
  • Procedure: Dissolve the isolated salt powder in a minimum volume of a good solvent (e.g., methanol) in an inner vial. Place this open vial inside a larger, sealed outer vial containing an anti-solvent (e.g., diethyl ether).

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient. This minimizes defect formation in the crystal lattice, which is strictly required for obtaining high-resolution SCXRD data 2.

  • Validation: Monitor crystal growth over 3-7 days. Viable crystals should exhibit defined geometric faces and extinguish plane-polarized light uniformly under a stereomicroscope.

Step 3: SCXRD Data Collection and Refinement
  • Procedure: Mount a single crystal using Paratone oil on a diffractometer equipped with a Cu-K

    
     microfocus source. Collect diffraction data at 100 K.
    
  • Causality: Cryogenic temperatures reduce thermal motion (Debye-Waller factors), significantly improving the resolution of high-angle reflections necessary for accurate bond length determination. Cu-K

    
     radiation maximizes the anomalous scattering signal of light atoms (like Cl or O).
    
  • Validation: Solve the structure using dual-space methods. For chiral pipecolic acid salts, refine the Flack parameter. A value approaching 0 (with an estimated standard deviation < 0.1) confirms the correct absolute configuration 3.

Step 4: Bulk Phase Validation via PXRD
  • Procedure: Grind the remaining bulk crystals into a fine powder and collect a PXRD diffractogram from 2

    
     = 5° to 40°.
    
  • Causality: SCXRD only analyzes a single, potentially anomalous crystal. PXRD confirms that the single crystal is representative of the entire batch.

  • Validation: Generate a calculated powder pattern from the SCXRD .cif file. Overlay this with the experimental PXRD pattern. A 1:1 match in peak positions validates that the bulk powder is phase-pure and structurally identical to the single crystal.

Part 4: Workflow Visualization

G A N-Pyridyl Pipecolic Acid (Free Base) B pKa Analysis & Counterion Selection A->B Characterization C Salt Formation (ΔpKa > 3) B->C Acid Addition D Vapor Diffusion Crystallization C->D Supersaturation E SCXRD Analysis (Absolute Configuration) D->E Single Crystal F PXRD Analysis (Bulk Phase Purity) D->F Powder Aliquot G Structure Validation (Calculated vs. Experimental) E->G CIF Generation F->G Diffractogram

Figure 1: Self-validating workflow for the crystallization and structural resolution of salt forms.

References

  • [1] Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Publications.

  • [2] Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl. Zeitschrift für Kristallographie / ResearchGate.

  • [3] Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-(pyridin-3-yl)piperidine-2-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy.[1][2] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 1-(pyridin-3-yl)piperidine-2-carboxylic acid, a polar small molecule that presents unique analytical challenges. We will delve into the rationale behind experimental choices, offering a self-validating protocol designed for immediate application by researchers, scientists, and drug development professionals.

The Analytical Challenge: Polarity and Trace-Level Detection

1-(pyridin-3-yl)piperidine-2-carboxylic acid possesses both a basic pyridine ring and an acidic carboxylic acid group, rendering it highly polar. This characteristic complicates retention on traditional reversed-phase (RP) liquid chromatography columns, where polar compounds often elute in or near the solvent front, leading to poor resolution from other polar impurities and potential ion suppression in the mass spectrometer.[3][4] Therefore, selecting an appropriate chromatographic strategy is paramount for achieving the specificity required for a robust purity assessment.

Comparing LC-MS Approaches for Polar Analytes

The choice of LC-MS methodology directly impacts the sensitivity, specificity, and reliability of purity analysis.[1][] Below is a comparison of common approaches for polar compounds like 1-(pyridin-3-yl)piperidine-2-carboxylic acid.

Chromatographic Technique Principle of Separation Advantages for 1-(pyridin-3-yl)piperidine-2-carboxylic acid Disadvantages & Mitigation Strategies
Reversed-Phase (RP) with Ion-Pairing Agents Hydrophobic interactions between the analyte and a non-polar stationary phase, enhanced by an ion-pairing agent that forms a neutral complex with the analyte.Can utilize widely available C18 columns.Ion-pairing agents are often non-volatile and can suppress MS signal and contaminate the system. Mitigation: Use volatile ion-pairing agents like trifluoroacetic acid (TFA) at low concentrations, but this can still cause signal suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a polar stationary phase and a less polar mobile phase.Excellent retention and separation of highly polar compounds.[6] Compatible with MS-friendly mobile phases.Can have longer equilibration times and may be sensitive to the sample diluent. Mitigation: Ensure consistent and adequate column equilibration between injections and match the sample solvent to the initial mobile phase conditions as closely as possible.
Silica Hydride-Based Aqueous Normal Phase (ANP) A unique mechanism involving a silica hydride stationary phase that allows for retention of polar compounds in a high organic mobile phase.Offers fast equilibration times and compatibility with a wide range of solvents.[7] Provides alternative selectivity to HILIC.May require specific mobile phase compositions for optimal performance.

For 1-(pyridin-3-yl)piperidine-2-carboxylic acid, HILIC is often the superior choice as it directly addresses the challenge of retaining and separating polar compounds without the need for MS-unfriendly additives.[6] This approach provides the necessary specificity to resolve the main peak from structurally similar impurities.

A Self-Validating LC-MS Protocol for Purity Determination

This protocol is designed to be inherently robust and follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[8][9][10][11]

Experimental Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Validation Standard_Prep Prepare Reference Standard Solutions LC_Separation HILIC Separation Standard_Prep->LC_Separation Sample_Prep Prepare API Sample Solutions Sample_Prep->LC_Separation Spike_Prep Prepare Spiked Samples (for Accuracy) Spike_Prep->LC_Separation MS_Detection High-Resolution Mass Spectrometry (HRMS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Determination MS_Detection->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Validation Validate Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) Purity_Calculation->Validation

Caption: Workflow for LC-MS purity validation of 1-(pyridin-3-yl)piperidine-2-carboxylic acid.

Step-by-Step Methodology

1. Materials and Reagents:

  • Reference Standard: 1-(pyridin-3-yl)piperidine-2-carboxylic acid of known high purity (e.g., >99.5%).

  • API Sample: The batch of 1-(pyridin-3-yl)piperidine-2-carboxylic acid to be tested.

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[6]

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and API sample in a suitable diluent (e.g., 50:50 acetonitrile:water). This mixture ensures solubility and compatibility with the initial HILIC mobile phase.

  • Working Standard (for Linearity & Quantitation): Prepare a series of dilutions from the reference stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution (for Purity): Prepare the API sample at a concentration that falls within the linear range of the assay (e.g., 100 µg/mL). This higher concentration is necessary to detect low-level impurities.

3. LC-MS Parameters:

Parameter Condition Rationale
LC System UPLC/UHPLC systemProvides higher resolution and sensitivity compared to traditional HPLC.
Column HILIC (Amide phase)Ensures retention of the polar analyte and its potential impurities.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe strong solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minA gradual decrease in the organic component allows for the elution of polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLA small volume minimizes peak distortion.
MS Detector High-Resolution MS (e.g., Q-TOF or Orbitrap)Provides accurate mass measurements for confident identification of the main component and any impurities.[2][12]
Ionization Mode Positive Electrospray (ESI+)The pyridine and piperidine nitrogens are readily protonated.
Scan Mode Full Scan (m/z 50-500)To detect all potential impurities.
MS/MS Data-Dependent Acquisition (DDA)To obtain fragmentation data for structural elucidation of unknown impurities.[13]

4. Data Analysis and Purity Calculation:

  • Specificity: Analyze a blank (diluent), the reference standard, and the API sample. The chromatogram of the API sample should show a main peak at the same retention time as the reference standard. There should be no interfering peaks in the blank at the retention time of the analyte or its impurities.

  • Impurity Detection: Integrate the peak area of the main component and all impurity peaks in the API sample chromatogram.

  • Purity Calculation (Area Percent):

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: The accurate mass data from the HRMS allows for the generation of molecular formulas for any detected impurities.[2] MS/MS fragmentation patterns can then be used to propose structures.

Validation Parameters: Ensuring a Trustworthy Method

To comply with ICH Q2(R1), the following validation parameters must be assessed:[8][10]

Parameter Procedure Acceptance Criteria
Linearity Analyze the calibration curve standards in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) > 0.995.
Accuracy Analyze the API sample spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the sample concentration).Recovery between 98.0% and 102.0%.
Precision (Repeatability) Inject the same sample solution six times.Relative Standard Deviation (RSD) < 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.These values define the sensitivity of the method for detecting and quantifying trace impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The results should remain unaffected by these small variations.

Conclusion: A Framework for Confidence

Validating the purity of a polar compound like 1-(pyridin-3-yl)piperidine-2-carboxylic acid requires a thoughtful approach to chromatographic separation and highly specific detection. By employing a HILIC-based LC-HRMS method and rigorously assessing its performance against established validation criteria, researchers can have high confidence in the purity data. This guide provides a robust framework, grounded in scientific principles and regulatory expectations, to ensure the quality and safety of this pharmaceutical compound. The causality behind each experimental choice is explained to empower the analyst to not only execute the protocol but also to troubleshoot and adapt it as necessary, embodying the expertise of a seasoned application scientist.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Retrieved from [Link]

  • Patel, K., & Patel, M. (2024). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Bell, D. S. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Gika, H. G., & Theodoridis, G. A. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Retrieved from [Link]

Sources

Determination of pKa Values for 1-(pyridin-3-yl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for determining the acid dissociation constants (pKa) of 1-(pyridin-3-yl)piperidine-2-carboxylic acid . This compound represents a specific class of "zwitterionic N-aryl amino acid" pharmacophores, presenting unique challenges due to the electronic coupling between the pyridine ring, the piperidine nitrogen, and the carboxylic acid.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers[1]

Executive Summary: The Ampholytic Challenge

In drug discovery, 1-(pyridin-3-yl)piperidine-2-carboxylic acid is a scaffold of interest due to its conformational rigidity and ability to engage in specific hydrogen bonding networks. However, its physicochemical profiling is non-trivial.[1][2]

Unlike simple amino acids, this molecule contains three potential ionization sites with overlapping electronic effects:

  • Carboxylic Acid (COOH): Acidic.[2]

  • Pyridine Nitrogen (Py-N): Basic.[2][3]

  • Piperidine Nitrogen (Pip-N): Aniline-like (attached to an aromatic ring), significantly less basic than aliphatic amines.[2]

Core Objective: Accurately determine the macro-constants (


, 

) and assign them to specific functional groups to predict solubility (

) and permeability (

) at physiological pH.

Theoretical Profile & Ionization Pathway

Before experimental determination, we must establish a theoretical baseline.[1][2] The piperidine nitrogen, being


-arylated at the pyridine 3-position, acts electronically like a substituted aniline. Its lone pair is partially delocalized into the pyridine ring, drastically lowering its basicity compared to a standard piperidine (

).[2]
Predicted Ionization Scheme
  • 
     (Acidic Region, ~2.0 - 3.0):  Deprotonation of the Carboxylic Acid.[2]
    
  • 
     (Basic Region, ~5.0 - 6.0):  Deprotonation of the Pyridinium ion.[2]
    
  • Pip-N: Predicted

    
     (likely not protonated in aqueous working range).[2]
    
Visualization: Ionization Micro-Species

The following diagram illustrates the protonation states across the pH scale.

IonizationScheme Figure 1: Predicted Ionization Pathway of 1-(pyridin-3-yl)piperidine-2-carboxylic acid. Cation Cationic Form (pH < 2) [COOH, Py-NH+, Pip-N] Zwitterion Zwitterionic Form (pH 3-5) [COO-, Py-NH+, Pip-N] (Isoelectric Region) Cation->Zwitterion pKa1 (COOH) ~2.5 Anion Anionic Form (pH > 6) [COO-, Py-N, Pip-N] Zwitterion->Anion pKa2 (Py-NH+) ~5.8

Figure 1: The molecule transitions from a cation to a zwitterion, and finally to an anion. The zwitterionic species dominates at physiological pH (7.[2]4) only if pKa2 > 7.4; however, with pKa2 ~5.8, the anionic form likely dominates in blood plasma.[1]

Comparative Methodology Guide

Three primary methods are evaluated for this specific compound.

Table 1: Method Performance Matrix
FeaturePotentiometric Titration UV-Metric Titration NMR Titration (

H/

C)
Primary Utility Thermodynamic

(Macro-constants)
Low solubility / High sensitivitySite of Protonation (Micro-constants)
Sample Req. High (~5-10 mg)Low (~0.1 mg)Medium (~2-5 mg)
Solubility Req.

M

M

M (D

O)
Precision



Suitability Best for: Accurate thermodynamic values if soluble.[2][4]Best for: Pyridine ring transitions (UV active).[2]Best for: Confirming Pip-N vs Py-N protonation.

Detailed Experimental Protocols

Protocol A: Potentiometric Titration (The Gold Standard)

Use this method first if the compound is available in >10 mg quantities.[2]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).

  • 0.15 M KCl (background electrolyte to mimic physiological ionic strength).[2]

  • Degassed HPLC-grade water.[2]

Workflow:

  • Calibration: Calibrate the glass electrode (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Determine the electrode efficiency (slope).

  • Sample Prep: Dissolve 5.0 mg of 1-(pyridin-3-yl)piperidine-2-carboxylic acid in 20 mL of 0.15 M KCl.

    • Note: If solubility is poor, add a co-solvent (Methanol) and perform a Yasuda-Shedlovsky extrapolation to 0% organic solvent.[2]

  • Acidification: Add excess HCl to bring the starting pH to ~1.8 (fully protonated Cation state).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette (0.5 µL increments near equivalence points).

  • Data Analysis: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs. Volume. Use Bjerrum plot analysis or software (e.g., Hyperquad, pH-Metric) to fit the binding constants.
    

Validation Criteria:

  • The titration curve must show two distinct inflection points (or one broad one if pKas are < 2 units apart).[2]

  • The residual error (sigma) of the fit should be < 0.02 pH units.[2]

Protocol B: NMR Titration (Structural Validation)

Use this to confirm that the basic pKa belongs to the Pyridine N and not the Piperidine N.

Rationale: The chemical shift (


) of protons adjacent to an ionization site changes significantly upon deprotonation.[2]
  • Pyridine Ring Protons: Large shift expected around pH 5-6.[2]

  • Piperidine Ring Protons (H-2, H-6): Smaller inductive shifts expected.[1][2]

Workflow:

  • Sample Prep: Dissolve 2 mg of compound in 600 µL of

    
     containing DSS (internal standard).
    
  • pH Adjustment: Adjust pD (pH meter reading + 0.4) using dilute NaOD/DCl.[2]

  • Acquisition: Acquire

    
    H NMR spectra at 10-12 pH points ranging from pH 1.0 to 10.0.
    
  • Analysis: Track the chemical shift of the Pyridine H-2/H-4/H-6 protons. Plot

    
     vs. pH.[2][5]
    
  • Calculation: Fit the curve to the Henderson-Hasselbalch equation:

    
    [2]
    

Experimental Workflow Visualization

Workflow Figure 2: Decision Tree for Experimental pKa Determination. Start Start: 5mg Compound SolubilityCheck Check Aqueous Solubility (pH 7.4) Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol Clear Solution LowSol Insoluble (<1 mM) SolubilityCheck->LowSol Precipitate Potentiometry Method A: Potentiometric Titration (High Precision) HighSol->Potentiometry Cosolvent Method B: UV-Metric Titration (with MeOH extrapolation) LowSol->Cosolvent DataFit Data Fitting (Hyperquad/Excel) Potentiometry->DataFit Cosolvent->DataFit Validation Validation: Compare with Predicted Values DataFit->Validation Report Final Report: pKa1, pKa2, logD profile Validation->Report

Figure 2: Operational workflow for selecting the appropriate analytical technique based on compound solubility.

Data Interpretation & Reference Values

Since this specific molecule is a research intermediate, exact literature values may vary by synthesis batch (salt form). However, based on structural fragment analysis (ChemAxon/ACD algorithms) and analogous compounds (Nicotinic acid derivatives), the expected values are:

Table 2: Predicted vs. Analogous Data[1][2][6][7]
ParameterPredicted ValueAnalogous Structure RefStructural Logic
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Acid)
2.1

0.4
Pipecolic Acid (

2.[2]06) [1]
Inductive effect of the N-aryl group slightly lowers the pKa of the

-COOH compared to proline.

(Base)
5.4

0.5
3-Aminopyridine (

5.[2]98) [2]
The pyridine nitrogen is the primary base.[2] The electron-withdrawing carboxyl group on the piperidine ring (2-position) may slightly lower this value via through-space effects.
Isoelectric Point (pI) ~3.75 N/ACalculated as

.

Critical Insight: The "Piperidine Nitrogen" is NOT the basic center.[2] In 1-(pyridin-3-yl)piperidine, the lone pair on the piperidine nitrogen participates in conjugation with the pyridine ring (similar to an aniline). This drops its intrinsic pKa from ~10 (aliphatic amine) to < 1.[2] Therefore, you will only observe two ionization events in the pH 1-12 window.

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 849, Pipecolic acid. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 7438, 3-Aminopyridine. Retrieved from [Link]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa methodology).

  • Reijenga, J., et al. (2013).[1][2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(Pyridin-3-yl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Pyridin-3-yl)piperidine-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

The disposal plan outlined herein is based on the compound's chemical structure, data from analogous compounds, and established best practices for laboratory waste management as mandated by key regulatory bodies.

Hazard Assessment and Chemical Profile

Property Inferred Assessment & Rationale
Physical State Likely a solid at room temperature.
Inferred Health Hazards Harmful/Toxic: May be harmful if swallowed, in contact with skin, or if inhaled, based on analogs like 1-(Pyridin-2-yl)piperidine-4-carboxylic acid.[1]
Skin & Eye Irritant: The carboxylic acid moiety and piperidine structure suggest it is likely a skin and serious eye irritant.[2][3]
Inferred Physical Hazards Non-flammable: The structure does not suggest high flammability. However, in a fire, it can decompose to produce toxic nitrogen oxides (NOx) and carbon oxides.[4]
Environmental Hazards Should be considered harmful to aquatic life and prevented from entering drains or waterways.[5]
Chemical Reactivity Acidic: The carboxylic acid group will react with bases. Incompatible Materials: Strong oxidizing agents, strong acids, and bases.[6]

Regulatory Framework: Your Responsibility as a Generator

In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] Concurrently, the Occupational Safety and Health Administration (OSHA) , through its Laboratory Standard (29 CFR 1910.1450), mandates safe handling practices, including the development of a Chemical Hygiene Plan.[8]

As the individual or laboratory generating the waste, you are considered the "waste generator." This designation carries the legal responsibility to:

  • Accurately characterize the waste.[9]

  • Safely collect and store the waste in properly labeled containers.[10]

  • Ensure its final disposal is conducted by a licensed and approved waste management facility.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks.

Equipment Specification & Rationale
Eye Protection Tightly fitting safety goggles or a face shield. Protects against potential splashes and eye irritation.[2]
Hand Protection Chemically resistant nitrile gloves. Inspect gloves for integrity before use and dispose of them properly after handling.[1]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If dusts are generated, use an appropriate respirator.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing 1-(Pyridin-3-yl)piperidine-2-carboxylic acid is managed in a safe, segregated, and compliant manner from the point of generation to its final pickup.

Step 1: Waste Characterization

Based on the hazard assessment, any quantity of 1-(Pyridin-3-yl)piperidine-2-carboxylic acid, including unused pure chemical, contaminated labware (e.g., weigh boats, gloves), and solutions, must be classified as Hazardous Chemical Waste .

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12] The carboxylic acid functional group makes this compound acidic.

  • DO NOT mix this waste with bases, cyanides, or reactive metals.

  • DO NOT mix with organic solvents unless the waste stream is specifically designated for "Acidic Organic Waste."

The following diagram outlines the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Workflow A Waste Generated: 1-(Pyridin-3-yl)piperidine-2-carboxylic acid B Is the waste a solid (pure chemical, contaminated labware)? A->B C Is the waste an aqueous solution? B->C  No D Collect in container labeled: 'Solid Hazardous Waste' B->D  Yes E Collect in container labeled: 'Aqueous Acidic Waste' C->E  Yes F Is the waste dissolved in an organic solvent? C->F  No H Store sealed container in Satellite Accumulation Area (SAA) D->H E->H G Collect in container labeled: 'Halogenated' or 'Non-Halogenated' Acidic Organic Waste (as appropriate) F->G  Yes G->H I Complete Chemical Waste Pickup Form and request disposal via EH&S H->I

Caption: Waste segregation decision tree for 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.

Step 3: Container Selection and Labeling
  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid. For solids, a wide-mouth high-density polyethylene (HDPE) container is suitable. For liquids, use a glass or HDPE bottle. The container must be in good condition.[10]

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "1-(Pyridin-3-yl)piperidine-2-carboxylic acid" and any other constituents with their approximate percentages. Do not use abbreviations or formulas.[10]

    • The appropriate hazard warnings or pictograms (e.g., an exclamation mark for irritant/harmful).

    • The accumulation start date (the date the first waste is added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • The container must be kept closed at all times except when adding waste.[10]

  • It is best practice to place the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 5: Arranging for Final Disposal

Once the container is 90% full or you have finished the project generating the waste, arrange for its disposal.[5][10]

  • Ensure the container lid is tightly sealed and the exterior is clean.

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.

  • Move the container to your laboratory's designated main accumulation area for pickup by trained EH&S personnel or a licensed hazardous waste contractor.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE (goggles, lab coat, double nitrile gloves).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[3]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • For a Large Spill, Fire, or Uncontrolled Release:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team or local emergency services.

    • Provide them with the name of the chemical involved.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.[13]

  • DO NOT dispose of in the regular trash. This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.[5]

  • DO NOT attempt to neutralize the waste unless it is a documented and approved procedure within your institution's Chemical Hygiene Plan. Improper neutralization can generate heat or hazardous byproducts.

By adhering to this comprehensive disposal protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Laboratory Waste Management: The New Regulations . Medlab Magazine. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • OSHA and Biohazard Waste Disposal Guidelines . Daniels Health. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. Available at: [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.